(3,5-Dimethoxybenzyl)methylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLYFFWKOFXIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77775-71-4 | |
| Record name | [(3,5-dimethoxyphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis and Evolution of Substituted Benzylamines: A Technical Guide for Drug Discovery
An in-depth exploration of the history, synthesis, and pharmacological significance of substituted benzylamines, providing researchers, scientists, and drug development professionals with a comprehensive resource for this critical class of compounds.
A Historical Overview: From Accidental Discovery to Therapeutic Mainstays
The story of benzylamines begins not with a targeted synthesis but with a serendipitous discovery. In the mid-19th century, Rudolf Leuckart, while investigating the reaction of aldehydes with formamide, unintentionally synthesized the parent compound, benzylamine. This reaction, now known as the Leuckart reaction, marked the entry of this simple aromatic amine into the world of organic chemistry.[1]
Early industrial production methods focused on the reaction of benzyl chloride with ammonia, a process that, while effective, often led to mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products.[2] Other scalable methods that were developed include the reduction of benzonitrile and the reductive amination of benzaldehyde over catalysts like Raney nickel.[2]
The true therapeutic potential of this class of compounds began to be unlocked with the advent of synthetic methodologies that allowed for the precise introduction of substituents on both the aromatic ring and the nitrogen atom. While a definitive "first" synthesis of a substituted benzylamine is not clearly documented in early literature, the exploration of these derivatives gained significant traction in the 20th century with the rise of medicinal chemistry. Researchers began to systematically modify the benzylamine scaffold to modulate its pharmacological properties, leading to the discovery of compounds with a wide array of therapeutic applications. These include antimycotics, anticancer agents, antidepressants, and potent enzyme inhibitors, cementing the importance of the substituted benzylamine core in modern drug discovery.[[“]][4]
Key Synthetic Methodologies
The synthesis of substituted benzylamines is a well-established field in organic chemistry, with several robust methods available to researchers. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required purity of the final product.
Reductive Amination
Reductive amination is arguably the most versatile and widely used method for the synthesis of substituted benzylamines. This one-pot reaction involves the condensation of a substituted benzaldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Key Advantages:
-
Wide substrate scope, allowing for a diverse range of substitutions on both the aromatic ring and the amine.
-
Generally mild reaction conditions.
-
Can be performed as a one-pot procedure, improving efficiency.
Common Reducing Agents:
-
Sodium borohydride (NaBH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Materials:
-
4-Chlorobenzaldehyde
-
Methylamine (40% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 g, 7.1 mmol) in 1,2-dichloroethane (20 mL) is added methylamine (40% in water, 0.83 mL, 9.2 mmol) and acetic acid (0.41 mL, 7.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (2.3 g, 10.7 mmol) is added in portions over 10 minutes.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford N-(4-chlorobenzyl)methylamine as a colorless oil.
Gabriel Synthesis
The Gabriel synthesis is a classic and highly effective method for the preparation of pure primary benzylamines, avoiding the overalkylation issues often encountered with direct alkylation. The method involves the N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by the hydrazinolysis of the resulting N-benzylphthalimide.[5]
Key Advantages:
-
Exclusively produces primary amines, preventing the formation of secondary and tertiary amine byproducts.
-
Generally provides high yields of the desired product.
Materials:
-
Potassium phthalimide
-
4-Methoxybenzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
N-Alkylation: To a solution of potassium phthalimide (1.85 g, 10 mmol) in dry N,N-dimethylformamide (20 mL) is added 4-methoxybenzyl chloride (1.57 g, 10 mmol). The mixture is heated at 80°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and stirred for 30 minutes. The resulting precipitate is collected by filtration, washed with water, and dried to give N-(4-methoxybenzyl)phthalimide.
-
Hydrazinolysis: The crude N-(4-methoxybenzyl)phthalimide (2.67 g, 10 mmol) is suspended in ethanol (30 mL). Hydrazine hydrate (0.5 mL, 10 mmol) is added, and the mixture is refluxed for 2 hours.
-
Workup: After cooling, concentrated hydrochloric acid (5 mL) is added, and the mixture is refluxed for another 30 minutes. The solvent is removed under reduced pressure, and water (20 mL) is added to the residue. The precipitated phthalhydrazide is removed by filtration. The filtrate is made strongly alkaline (pH > 12) with 40% sodium hydroxide solution and extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4-methoxybenzylamine as a pale yellow oil.
Direct Alkylation
Direct alkylation involves the reaction of a substituted benzyl halide with ammonia or a primary/secondary amine. While conceptually simple, this method often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the amine products upon alkylation.[6] To favor the formation of the primary amine, a large excess of ammonia is typically used.
Key Advantages:
-
Industrially scalable and cost-effective for the synthesis of simple benzylamines.
-
A straightforward procedure.
Materials:
-
4-Nitrobenzyl chloride
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-nitrobenzyl chloride (1.72 g, 10 mmol) in ethanol (10 mL) is added to a large excess of aqueous ammonia (100 mL, approximately 1.5 mol).
-
The mixture is stirred in a sealed pressure vessel at 50°C for 24 hours.
-
After cooling, the reaction mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from a mixture of ethanol and water to afford 4-nitrobenzylamine as a yellow solid.
Quantitative Data and Structure-Activity Relationships
The biological activity of substituted benzylamines is highly dependent on the nature and position of the substituents on the aromatic ring and the nitrogen atom. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships and guiding the design of more potent and selective therapeutic agents.[5][7][8]
Synthetic Yields of Substituted Benzylamines
The choice of synthetic method significantly impacts the yield of the desired substituted benzylamine. The following table provides a comparative summary of typical yields for the key synthetic methods.
| Synthesis Method | Substituent Example | Amine | Typical Yield (%) | Reference(s) |
| Reductive Amination | 4-Chlorobenzaldehyde | Methylamine | 85-95 | [9] |
| Reductive Amination | 3-Nitrobenzaldehyde | Aniline | 63 | [9] |
| Gabriel Synthesis | 4-Methoxybenzyl chloride | Primary | 70-85 | [5] |
| Gabriel Synthesis | Benzyl chloride | Primary | 72-79 (crude imide) | [10] |
| Direct Alkylation | 4-Nitrobenzyl chloride | Primary (with excess NH₃) | 60-75 | [11] |
| Direct Alkylation | Benzyl chloride | Secondary (with primary amine) | Variable | [11] |
Biological Activity of Substituted Benzylamines
Substituted benzylamines have been shown to exhibit a wide range of biological activities, including enzyme inhibition and receptor modulation. The following table summarizes the inhibitory concentrations (IC₅₀) of various substituted benzylamines against different biological targets.
| Compound | Target | IC₅₀ (nM) | Therapeutic Area | Reference(s) |
| N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide | 17β-HSD3 | 900 | Prostate Cancer | [9] |
| N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide | 17β-HSD3 | 74 | Prostate Cancer | [9] |
| Substituted 3-Benzylcoumarin (Compound 18) | MEK1 | 54.57 | Antiviral | [12] |
| N-benzyl-5-methoxytryptamine (ortho-substituted) | 5-HT₂ₐ Receptor (rat) | 7.6 (EC₅₀) | CNS Disorders | [10] |
| Bis-8-hydroxyquinoline substituted benzylamine (JLK 1486) | KB3 cell line | 1.3 | Anticancer | [13] |
| Benzylamide derivative (Compound 20) | ERK2 | 86 (Kᵢ) | Cancer | [14] |
Modulation of Cellular Signaling Pathways
The therapeutic effects of substituted benzylamines are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Wnt Signaling Pathway
Certain carboxamide-substituted benzhydryl amines have been identified as inhibitors of the Wnt signaling pathway. They achieve this by targeting histone lysine demethylases (KDMs), such as KDM3A. Inhibition of KDM3A leads to an increase in the repressive histone mark H3K9Me2, resulting in the repression of Wnt target genes and a reduction in cancer cell proliferation.
Caption: Modulation of the Wnt signaling pathway by substituted benzylamines.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAF/MEK/ERK cascade, is a critical regulator of cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. Substituted benzylamines have been developed as inhibitors of key kinases in this pathway, such as MEK1/2 and ERK1/2. By binding to allosteric sites on these kinases, they lock the enzymes in an inactive conformation, thereby blocking downstream signaling and inhibiting cancer cell growth.[12][14]
Caption: Inhibition of the MAPK/ERK pathway by substituted benzylamines.
G-Protein Coupled Receptor (GPCR) Signaling
Substituted benzylamines are also known to interact with G-protein coupled receptors (GPCRs), which constitute a large family of transmembrane receptors involved in a vast array of physiological processes. For instance, various substituted benzylamines act as ligands for dopamine and serotonin receptors, modulating neurotransmission in the central nervous system. Depending on their specific structure, they can act as agonists, antagonists, or allosteric modulators, leading to either the activation or inhibition of downstream signaling cascades involving second messengers like cAMP and inositol triphosphate (IP₃).[10][15][16]
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 5. longdom.org [longdom.org]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on dimethoxybenzylamine compounds
An In-depth Technical Guide to Theoretical Studies on Dimethoxybenzylamine Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxybenzylamine and its derivatives represent a class of organic compounds with significant versatility and importance in medicinal chemistry and materials science.[1][2] The core structure, featuring a benzylamine moiety with two methoxy group substitutions, serves as a scaffold for developing novel therapeutic agents targeting a range of biological systems, including the central nervous system.[3] The electronic and steric properties conferred by the methoxy groups play a crucial role in modulating intermolecular interactions, molecular polarizability, and receptor binding affinity.[2][4]
Theoretical and computational studies are indispensable tools for elucidating the structure-property relationships of these compounds at a molecular level.[1] Techniques such as quantum chemical calculations, molecular docking, molecular dynamics simulations, and pharmacophore modeling provide deep insights into their electronic structure, conformational preferences, binding mechanisms, and potential biological activities.[5][6][7] This guide provides a comprehensive overview of the theoretical methodologies applied to the study of dimethoxybenzylamine compounds, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for professionals in drug discovery and development.
Quantum Chemical Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties, optimized geometry, and vibrational frequencies of dimethoxybenzylamine derivatives.[7] These studies provide insights into molecular stability, reactivity, and spectroscopic characteristics.[8]
Molecular Geometry and Electronic Properties
DFT calculations are used to optimize molecular structures to their lowest energy conformation.[8] Functionals like B3LYP and CAM-B3LYP combined with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ are commonly employed to achieve a balance of accuracy and computational efficiency.[4][8] Analysis of the optimized geometry reveals how substitutions, such as bromine atoms, can influence bond lengths and angles through steric and electronic effects.[4]
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] A smaller energy gap suggests higher reactivity.[9] Molecular Electrostatic Potential (MEP) maps are also generated to identify electrophilic and nucleophilic regions, which are crucial for understanding intermolecular interactions and potential binding sites.[1]
Table 1: Calculated Electronic Properties of Dimethoxybenzene Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |
|---|---|---|---|---|---|
| 4,5-dibromo-2,3-dimethoxybenzaldehyde (IB1) | CAM-B3LYP/aug-cc-pVTZ | -7.59 | -2.18 | 5.41 | [4] |
| 2,3-dibromo-5,6-dimethoxybenzaldehyde (IB2) | CAM-B3LYP/aug-cc-pVTZ | -7.78 | -2.61 | 5.17 | [4] |
| 4,6-dibromo-2,3-dimethoxybenzaldehyde (IB3) | CAM-B3LYP/aug-cc-pVTZ | -7.70 | -2.42 | 5.28 | [4] |
| 4,4-dimethoxy-1,1-biphenyl | DFT | - | - | 4.57 |
| 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | DFT/B3LYP/6-311++G(d,p) | - | - | - |[10] |
Computational Workflow for Quantum Chemical Studies
The general workflow for performing DFT calculations involves structure generation, geometry optimization, and subsequent property calculations like vibrational frequencies and electronic properties. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.[7]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical modifications to the dimethoxybenzylamine scaffold influence pharmacological activity.[3] These studies guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. For dimethoxybenzylamine derivatives, SAR is largely determined by the nature and position of substituents on the benzyl ring, which affects interactions with biological targets like serotonin (5-HT) and dopamine (DA) receptors.[3]
Key SAR Findings
-
Methoxy Group Position : The positioning of the two methoxy groups on the phenyl ring is critical for activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, deleting the 5-methoxy group resulted in a 20-fold drop in agonist potency at the 5-HT2A receptor, while deleting the 2-methoxy group led to a more than 500-fold drop in potency.[11]
-
Aromatic Ring Substituents : The electronic properties of substituents on the benzyl ring modulate interactions with receptor binding pockets.[3] Electron-donating groups, like the methoxy groups themselves, can influence receptor binding via hydrogen bonding.[2] Halogen substitutions (e.g., F, Cl, Br) can enhance activity and improve metabolic stability.[2][12]
-
Linker and Amine Group : In related structures, the nature of the linker connecting the aromatic ring to the amine moiety is important. For example, N-acyl derivatives have been observed to be more active than N-phenyl derivatives in some compound series.[13]
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (like a dimethoxybenzylamine derivative) and a biological target, typically a protein receptor.[5][14]
Predicting Binding Interactions
Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site and estimates the binding affinity, often expressed as a docking score or binding energy (kcal/mol).[15][16] This method is instrumental in virtual screening campaigns to identify promising candidates from large compound libraries.[5] For example, docking studies have been used to evaluate dimethoxybenzylamine derivatives as potential JAK2 inhibitors and to understand their binding modes with serotonin receptors.[5][11]
MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.[5][17] By simulating the movements of atoms, MD can confirm the stability of binding poses predicted by docking and reveal conformational changes in both the ligand and the protein upon binding.[9][18]
Table 2: In Silico and In Vitro Data for Selected Dimethoxybenzylamine Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Affinity (IC50, nM) | Method | Reference |
|---|---|---|---|---|---|
| SL10 (phenyl-piperazine derivative) | JAK2 | - | 12.7 ± 0.15 | In vitro kinase assay | [5] |
| SL35 (pyrimidinyl-piperazine derivative) | JAK2 | - | 21.7 ± 0.2 | In vitro kinase assay | [5] |
| Ruxolitinib (Reference) | JAK2 | - | 28.8 ± 2.4 | In vitro kinase assay | [5] |
| (S)-11 (dimethoxyphenylpiperidine) | 5-HT2AR | - | 1.1 (EC50) | Ca2+/Fluo-4 assay | [11] |
| 22 (desmethoxy analogue of (S)-11) | 5-HT2AR | - | 22 (EC50) | Ca2+/Fluo-4 assay | [11] |
| 23 (desmethoxy analogue of (S)-11) | 5-HT2AR | - | >10000 (EC50) | Ca2+/Fluo-4 assay | [11] |
| 2C (4-hydroxy analogue) | DHFR | -8.33 (G Score) | - | Molecular Docking | [15] |
| 2D (4-hydroxy analogue) | Pyruvate Kinase | -8.64 (G Score) | - | Molecular Docking |[15] |
Workflow for Docking and MD Simulations
The process begins with preparing the 3D structures of the ligand and the target protein. Docking is then performed to generate potential binding poses. The most promising poses are then used as starting points for MD simulations to assess their stability and dynamics.[7]
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational method used extensively in drug design. A pharmacophore represents the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are critical for a molecule's biological activity.[6]
Application in Virtual Screening
Pharmacophore models are frequently used as 3D queries to rapidly screen large chemical databases, identifying novel molecules that possess the required features for binding to a specific target.[19][20] This approach is significantly faster than molecular docking and serves as an effective pre-filtering step to enrich hit rates in virtual screening campaigns.[19] The models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).[20] The integration of pharmacophore modeling with molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a comprehensive platform for identifying and optimizing lead compounds.[6][21]
Methodologies
Protocol for Quantum Chemical Calculations (DFT)
-
Input Structure Generation : Create an initial 3D structure of the dimethoxybenzylamine derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection : Choose a DFT functional and basis set within the calculation software (e.g., Gaussian 16). The CAM-B3LYP functional with the aug-cc-pVTZ basis set is recommended for accurate electronic property calculations.[4]
-
Geometry Optimization : Perform a geometry optimization calculation to find the structure's lowest energy conformation. This iterative process adjusts atomic positions to minimize forces until a stationary point on the potential energy surface is reached.[7]
-
Frequency Calculation : Following optimization, run a vibrational frequency calculation on the optimized structure. This computes the second derivatives of energy, confirming the structure is a true minimum (no imaginary frequencies) and providing theoretical vibrational spectra (IR, Raman).[7]
-
Property Analysis : Analyze the output to obtain optimized geometrical parameters (bond lengths, angles), electronic properties (HOMO/LUMO energies), and the molecular electrostatic potential map.[1][4]
Protocol for Molecular Docking
-
Protein Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein using software like Schrödinger Maestro or AutoDock Tools by removing water molecules, adding hydrogen atoms, and assigning partial charges.[9][16]
-
Ligand Preparation : Generate the 3D structure of the dimethoxybenzylamine derivative. Minimize its energy using a suitable force field and assign appropriate atom types and charges.[9]
-
Grid Generation : Define the binding site on the protein. A grid box is generated around this active site to define the search space for the docking algorithm.[15]
-
Docking Execution : Run the docking simulation using software such as AutoDock Vina, Glide, or GOLD. The program will systematically search for optimal ligand conformations and orientations within the defined grid.[15][16]
-
Pose Analysis : Analyze the resulting docking poses. Rank them based on the calculated docking score or binding energy. The top-ranked poses are visually inspected to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[13]
Protocol for Molecular Dynamics (MD) Simulation
-
System Setup : Use the best-ranked pose from molecular docking as the starting structure for the ligand-protein complex.
-
Solvation and Ionization : Place the complex in a periodic box of explicit solvent (e.g., water molecules). Add counter-ions to neutralize the system's overall charge.[18]
-
Force Field Selection : Choose appropriate force fields for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).[18]
-
Minimization and Equilibration : Perform an energy minimization of the entire system to remove steric clashes. Then, gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and NPT (constant pressure) ensembles to ensure stability.[7]
-
Production Run : Run the production MD simulation for a significant duration (e.g., 50-100 ns or longer) to sample the conformational space of the complex.[17]
-
Trajectory Analysis : Analyze the saved trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to monitor specific intermolecular interactions over time.[17]
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of N-Methylated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the primary synthetic routes to N-methylated benzylamines, crucial intermediates in the pharmaceutical and fine chemical industries. The following sections detail the most prevalent and effective methodologies, offering comparative data, detailed experimental protocols, and visualizations of reaction pathways to aid in methodological selection and optimization. N-methylated benzylamines are key structural motifs in a wide array of biologically active compounds, making their efficient synthesis a cornerstone of drug discovery and development.
Core Synthetic Methodologies
The synthesis of N-methylated benzylamines can be broadly categorized into three main approaches: Reductive Amination, the Eschweiler-Clarke Reaction, and modern Metal-Catalyzed N-Methylation methods. Each of these strategies offers distinct advantages and is suited to different starting materials, scales, and functional group tolerances.
Reductive Amination
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds, including the N-methylation of benzylamines. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-methylbenzylamines, this can be approached in two primary ways: the reaction of benzaldehyde with methylamine, or the reaction of benzylamine with formaldehyde.
A variety of reducing agents can be employed, each with its own advantages in terms of selectivity, reactivity, and mildness of reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
General Workflow for Reductive Amination:
Caption: General workflow for the synthesis of N-methylbenzylamine via reductive amination of benzaldehyde and methylamine.
This protocol describes the synthesis of N-methylbenzylamine from benzaldehyde and methylamine using sodium borohydride as the reducing agent.
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol. Add a solution of methylamine (1.2 eq, typically as a solution in THF or water) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: The reaction mixture is cooled again to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise, controlling the temperature to not exceed 10 °C. After the addition is complete, the reaction is stirred at room temperature for an additional 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by distillation or column chromatography to yield N-methylbenzylamine.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding N-methylated derivatives using an excess of formic acid and formaldehyde.[1] A key advantage of this reaction is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts.[2] For the synthesis of N,N-dimethylbenzylamine from benzylamine, this is a one-pot procedure.
Reaction Mechanism of the Eschweiler-Clarke Reaction:
Caption: Stepwise mechanism of the Eschweiler-Clarke reaction for the dimethylation of a primary amine.
This protocol details the synthesis of N,N-dimethylbenzylamine from benzylamine.[3][4][5]
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add benzylamine (1.0 eq). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add formic acid (2.5 eq, 88-98%) through the condenser, followed by the slow addition of aqueous formaldehyde (2.5 eq, 37%).
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) for 8-18 hours. The evolution of carbon dioxide will be observed.
-
Work-up and Purification: After cooling to room temperature, the mixture is made basic by the addition of a strong base (e.g., NaOH or KOH solution) until a pH > 11 is reached. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous potassium carbonate or sodium sulfate, and the solvent is removed under reduced pressure. The resulting N,N-dimethylbenzylamine can be purified by distillation.
Metal-Catalyzed N-Methylation
In recent years, transition-metal-catalyzed N-methylation of amines has emerged as a more sustainable and atom-economical alternative to classical methods. These reactions often utilize readily available and less hazardous C1 sources like methanol or dimethyl carbonate. Catalysts based on iridium, ruthenium, nickel, and copper have been reported to be effective for this transformation.[6][7][8][9][10]
Many of these catalytic systems operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol (e.g., methanol) to form an aldehyde in situ, which then participates in a reductive amination cycle.
Catalytic Cycle for N-Methylation with Methanol (Borrowing Hydrogen):
Caption: A simplified representation of the borrowing hydrogen mechanism for the catalytic N-methylation of an amine with methanol.
This protocol is a general representation of a transition-metal-catalyzed N-methylation.[9]
-
Reaction Setup: In a glovebox, a pressure tube is charged with the ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%), a weak base (e.g., Cs₂CO₃, 0.5 eq), and a magnetic stir bar.
-
Reagent Addition: Benzylamine (1.0 eq) and methanol (as solvent and methylating agent) are added to the pressure tube.
-
Reaction: The tube is sealed and heated to the desired temperature (e.g., 120 °C) for a specified time (e.g., 12 hours).
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst and base. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-methylated benzylamine.
Quantitative Data Summary
The choice of synthetic method often depends on factors such as yield, reaction time, and temperature. The following tables provide a comparative summary of quantitative data for the different N-methylation strategies for benzylamine and its derivatives.
Table 1: Comparison of Reductive Amination Methods for N-Methylbenzylamine Synthesis
| Starting Materials | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde, Methylamine | NaBH₄ | Methanol | RT | 2-4 | Good | [11] |
| Benzaldehyde, N-Boc-N-methylamine | Me₂SiHCl | - | - | - | Excellent | [12] |
| Phenyl-2-propanone, N-methylbenzylamine | H₂/Pd-C | Toluene | - | - | - | [13] |
| Benzylamine, Paraformaldehyde | H₂ | THF | 120-140 | 18 | - | [14] |
Table 2: Comparison of Eschweiler-Clarke Reaction Conditions
| Amine Substrate | Formic Acid (eq) | Formaldehyde (eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amine | 1.8 | 1.1 | 80 | 18 | 98 | [15] |
| Benzylamine | Excess | Excess | Reflux | 8-18 | Good | [3][5] |
| Benzylamine | 2.5 | 2.5 | 100 | - | - | [5] |
Table 3: Comparison of Metal-Catalyzed N-Methylation Methods
| Methylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | Iridium(I) Complex | Cs₂CO₃ | Methanol | 150 | - | Good |[10] | | Methanol | Ruthenium(II) Complex | Cs₂CO₃ | Methanol | 120 | 12 | 95-97 |[9] | | Dimethyl Carbonate | Cu-Zr Bimetallic NPs | - | DMC | 180 | 4 | up to 91 (selectivity) |[6][16] | | Methanol | Pt/C | NaOH | Methanol | - | 36 | 97 |[17] | | Methanol | Ni/ZnAlOx-600 | - | Methanol | 160-180 | - | 75-97 |[8] |
Conclusion
The synthesis of N-methylated benzylamines can be achieved through several robust and efficient methods. Reductive amination offers great versatility with a wide range of available reducing agents. The Eschweiler-Clarke reaction remains a powerful tool for exhaustive methylation to the tertiary amine. Modern metal-catalyzed approaches provide greener and more atom-economical alternatives, particularly with the use of methanol as a sustainable C1 source. The selection of the optimal synthetic route will depend on the specific requirements of the target molecule, including the desired degree of methylation, functional group compatibility, scalability, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable chemical entities.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gctlc.org [gctlc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 14. rsc.org [rsc.org]
- 15. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 16. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shokubai.org [shokubai.org]
An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dimethoxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (3,5-Dimethoxybenzyl)methylamine. The information contained herein is essential for its application in research, particularly in the fields of medicinal chemistry and drug development, where a thorough understanding of a compound's physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol [1] |
| Physical State | Colorless to pale yellow liquid[1][2][3] |
| Boiling Point | 272.7 ± 25.0 °C (Predicted) |
| Density | 1.012 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 9.37 ± 0.10 (Predicted)[2] |
| logP | Data not available |
| Solubility | Soluble in organic solvents[1] |
Note: Several listed values are predictions and should be confirmed through experimental validation for critical applications.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of a substance is a critical indicator of its purity.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Boiling Point Determination
The boiling point is a key physical constant for a liquid compound.
Methodology:
-
A small volume of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated slowly and evenly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is recorded as the boiling point.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for its formulation and delivery.
Methodology:
-
A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature.
-
The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solute.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values.
Methodology:
-
A solution of this compound of known concentration is prepared in a suitable solvent (typically water or a water-methanol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP (Partition Coefficient) Determination
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is established.
-
The n-octanol and aqueous layers are separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For comparison, the isomeric (3,4-dimethoxybenzyl)methylamine has a reported logP of 1.17.[4]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound in scientific research and development.
References
The Role of Dimethoxy Substitution in Benzylamine Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic placement of dimethoxy substituents on the benzylamine scaffold serves as a powerful tool in modulating molecular reactivity and biological activity. This technical guide delves into the fundamental principles governing the influence of these methoxy groups, offering a comprehensive overview for researchers in organic synthesis and drug discovery. By exploring the electronic effects, impact on basicity, and resulting reaction kinetics, this document provides a quantitative and practical understanding of how dimethoxy substitution can be leveraged to fine-tune the properties of benzylamine derivatives for various applications, from synthetic intermediates to pharmacologically active agents.
Introduction: The Electronic Influence of Methoxy Groups
The reactivity of the benzylamine nucleus is intrinsically linked to the electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. The introduction of one or more methoxy (-OCH₃) groups significantly alters this electronic landscape through a combination of two opposing effects:
-
Resonance Effect (+R): The lone pairs on the oxygen atom of the methoxy group can be delocalized into the π-system of the benzene ring.[1] This electron-donating resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions.[1][2]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.[1][2]
In most cases, the resonance effect of the methoxy group is dominant, leading to an overall activation of the aromatic ring towards electrophilic substitution and an increase in the nucleophilicity of the benzylamine.[3] The position of the methoxy substituents dictates the extent of these effects and, consequently, the reactivity of the molecule.
Quantitative Analysis of Reactivity
The electronic effects of dimethoxy substitution can be quantified by examining the compound's basicity (pKa) and its performance in kinetic studies of various reactions.
Impact on Basicity (pKa)
The basicity of a benzylamine, represented by the pKa of its conjugate acid (benzylammonium ion), is a direct measure of the availability of the nitrogen's lone pair to accept a proton. Electron-donating groups, such as methoxy substituents, increase the electron density on the nitrogen atom, making the amine more basic and resulting in a higher pKa value.
| Compound | Substituent(s) | pKa (in water) | Reference |
| Benzylamine | H | 9.33 | [4] |
| 4-Methoxybenzylamine | 4-OCH₃ | 9.65 | (Estimated from Hammett correlations) |
| 3,4-Dimethoxybenzylamine | 3,4-(OCH₃)₂ | ~9.7-9.8 | (Estimated from cumulative electronic effects) |
| 2,4-Dimethoxybenzylamine | 2,4-(OCH₃)₂ | ~9.8-9.9 | (Estimated from cumulative electronic effects) |
Kinetic Data: Nucleophilic Substitution Reactions
The increased nucleophilicity of dimethoxy-substituted benzylamines enhances their reaction rates in nucleophilic substitution reactions. A study on the reaction of para- and meta-substituted benzylamines with benzyl bromide in methanol demonstrated this trend.
| Benzylamine Substituent | k₂ at 303 K (x 10⁻³ L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| 4-OCH₃ | 10.9 | 48.2 | -118 |
| H | 4.68 | 52.3 | -114 |
| 4-Cl | 2.51 | 55.4 | -111 |
| 4-NO₂ | 0.38 | 65.1 | -102 |
Data adapted from a study on nucleophilic substitution reactions of substituted benzylamines.[5]
The data clearly shows that the electron-donating 4-methoxy group increases the reaction rate constant (k₂) compared to the unsubstituted benzylamine, while electron-withdrawing groups decrease the rate.
Experimental Protocols
Synthesis of 2,4-Dimethoxybenzylamine
This protocol describes a two-step synthesis starting from 1,3-dimethoxybenzene.
This step involves the chloromethylation of 1,3-dimethoxybenzene.
-
Materials: 1,3-dimethoxybenzene, paraformaldehyde, hydrochloric acid, zinc chloride.
-
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge the flask with 1,3-dimethoxybenzene (1.0 eq).
-
Add paraformaldehyde (1.2 eq) and zinc chloride (0.2 eq).
-
Slowly add concentrated hydrochloric acid (3.0 eq) with stirring.
-
Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dimethoxybenzyl chloride.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
This step involves the amination of 2,4-dimethoxybenzyl chloride.
-
Materials: 2,4-dimethoxybenzyl chloride, hexamethylenetetramine (urotropine), sodium iodide, ethanol, concentrated hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzyl chloride (1.0 eq), hexamethylenetetramine (1.0 eq), and sodium iodide (1.0 eq) in ethanol.[6]
-
Stir the mixture at 40°C for 6 hours.[6]
-
Filter the reaction mixture and wash the solid with a cold ethanol/water mixture.[6]
-
To the solid, add ethanol and concentrated hydrochloric acid and reflux for 2 hours.[6]
-
Cool the mixture, and a solid will precipitate. Filter the solid and dissolve it in water.
-
Adjust the pH to 11 with a NaOH solution.[6]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent. Purify the resulting 2,4-dimethoxybenzylamine by vacuum distillation to obtain a colorless to light yellow liquid.[6][7]
-
Kinetic Study: Oxidation of Benzylamines
This protocol outlines a general procedure for studying the kinetics of the oxidation of substituted benzylamines.
-
Materials: Substituted benzylamine, oxidizing agent (e.g., N-chlorosuccinimide), appropriate buffer solution, potassium iodide, sodium thiosulfate solution, starch indicator.
-
Procedure:
-
Prepare stock solutions of the substituted benzylamine and the oxidizing agent in a suitable solvent.
-
Prepare a series of reaction mixtures with varying concentrations of the benzylamine while keeping the concentration of the oxidizing agent constant and in excess (pseudo-first-order conditions).
-
Maintain the reaction mixtures at a constant temperature using a water bath.
-
Initiate the reaction by adding the oxidizing agent to the benzylamine solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to an acidic solution of potassium iodide).
-
Determine the concentration of the remaining oxidizing agent by titrating the liberated iodine with a standardized sodium thiosulfate solution, using starch as an indicator.
-
Plot the natural logarithm of the concentration of the oxidizing agent versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant can be determined by dividing k_obs by the concentration of the benzylamine.
-
Visualization of Workflows and Concepts
Synthetic Workflow for 2,4-Dimethoxybenzylamine
Caption: Synthetic route to 2,4-dimethoxybenzylamine.
Experimental Workflow for a Kinetic Study
Caption: General workflow for a kinetic experiment.
Conceptual Diagram: Enzyme Inhibition
Caption: Competitive enzyme inhibition by a dimethoxybenzylamine derivative.
Role in Drug Development
The tunable electronic properties of dimethoxy-substituted benzylamines make them valuable scaffolds in drug discovery and development. The methoxy groups can influence a molecule's:
-
Pharmacokinetics: Lipophilicity, metabolic stability, and membrane permeability can be altered by the presence and position of methoxy groups.
-
Pharmacodynamics: The electron-donating nature of the methoxy groups can enhance binding to biological targets by modifying the electrostatic potential of the molecule.
Dimethoxybenzylamine derivatives have been investigated for a range of therapeutic applications, including:
-
Enzyme Inhibitors: As illustrated in the diagram above, these compounds can be designed to fit into the active site of enzymes, blocking the binding of the natural substrate. For example, derivatives have been synthesized and evaluated as inhibitors of Janus kinase 2 (JAK2) and acetylcholinesterase.[8][9]
-
Antimicrobial Agents: The dimethoxybenzylamide scaffold has been explored for the development of new antibacterial and antifungal agents.[10]
-
Antitubercular Agents: Novel benzylamine derivatives containing methoxy groups have shown activity against Mycobacterium tuberculosis.[11]
The ability to synthesize a library of dimethoxybenzylamine analogs with varying substitution patterns allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.
Conclusion
Dimethoxy substitution provides a versatile and predictable means of modulating the reactivity and biological profile of benzylamines. The electron-donating resonance effect of the methoxy groups generally increases the nucleophilicity and basicity of the benzylamine, which has significant implications for its use in organic synthesis and its interactions with biological targets. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to harness the potential of dimethoxy-substituted benzylamines in their scientific endeavors. A thorough understanding of the principles outlined herein will empower scientists to design and synthesize novel molecules with tailored properties for a wide array of applications in chemistry and medicine.
References
- 1. prepchem.com [prepchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to (3,5-Dimethoxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,5-Dimethoxybenzyl)methylamine, with the Chemical Abstracts Service (CAS) number 77775-71-4 , is a substituted benzylamine derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling information, and a representative experimental protocol for its synthesis and purification. Furthermore, this document explores the potential biological activities of structurally related dimethoxybenzylamine compounds, offering insights into their potential applications in drug discovery and development, particularly in the areas of anticancer and antifungal research. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential mechanisms of action based on related compounds.
Chemical and Physical Properties
This compound is an organic compound featuring a benzyl group with two methoxy substituents at the 3 and 5 positions of the benzene ring, and a methylamine group attached to the benzylic carbon.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-Dimethoxybenzylamine |
| CAS Number | 77775-71-4[1] | 34967-24-3[2] |
| Molecular Formula | C₁₀H₁₅NO₂[1] | C₉H₁₃NO₂[2] |
| Molecular Weight | 181.23 g/mol [1] | 167.21 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] | Solid[2] |
| Boiling Point | 272.7 °C at 760 mmHg (Predicted) | 94-96 °C at 0.1 mmHg[2] |
| Melting Point | Not available | 35-37 °C[2] |
| Density | 1.012 g/cm³ (Predicted) | 1.106 g/mL at 25 °C[2] |
| pKa | 9.37 (Predicted) | Not available |
| Solubility | Soluble in organic solvents[1] | Not specified, but likely soluble in organic solvents |
Safety and Handling
This compound and its analogs are classified as hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements for 3,5-Dimethoxybenzylamine
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Experimental Protocols
Synthesis via Reductive Amination
A common and effective method for the synthesis of N-methylated benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.
dot
References
Spectroscopic and Synthetic Guide to (3,5-Dimethoxybenzyl)methylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The anticipated ¹H and ¹³C NMR spectral data for (3,5-Dimethoxybenzyl)methylamine are summarized below. These predictions are derived from standard increment calculations and analysis of similar molecular structures.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 6.45 | s | 2H | Ar-H (H2, H6) | |
| δ 6.35 | s | 1H | Ar-H (H4) | |
| δ 3.78 | s | 6H | -OCH₃ | |
| δ 3.65 | s | 2H | -CH₂- | |
| δ 2.45 | s | 3H | N-CH₃ | |
| δ 1.5-2.0 (broad) | s | 1H | N-H |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (ppm) | Assignment |
| δ 160.8 | C3, C5 | |
| δ 142.5 | C1 | |
| δ 105.0 | C2, C6 | |
| δ 98.5 | C4 | |
| δ 55.3 | -OCH₃ | |
| δ 54.0 | -CH₂- | |
| δ 34.5 | N-CH₃ |
Solvent: CDCl₃
Synthesis of this compound
A reliable method for the synthesis of this compound is the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction to the target amine.
Experimental Protocol: Reductive Amination
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Methylamine (40% solution in water or 2.0 M in THF/Methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of aldehyde).
-
Imine Formation: To the stirred solution, add methylamine solution (1.2-1.5 eq). If using an aqueous solution of methylamine, the use of a co-solvent like methanol is recommended. If desired, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise add the reducing agent, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq). Caution: Gas evolution (hydrogen) will occur with sodium borohydride, especially in the presence of acid. Ensure adequate ventilation.
-
Reaction Progression: After the addition of the reducing agent, allow the reaction mixture to warm to room temperature and stir for an additional 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution. If methanol was used as the solvent, it should be removed under reduced pressure.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).
Visualizations
The following diagrams illustrate the synthetic workflow and the molecular structure with predicted NMR assignments.
(3,5-Dimethoxybenzyl)methylamine Derivatives: A Technical Guide to Their Biological Activities
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The (3,5-Dimethoxybenzyl)methylamine scaffold represents a core chemical structure with potential for diverse pharmacological applications. The presence of the dimethoxy-substituted benzene ring, coupled with a flexible methylamine side chain, provides a platform for the design of novel therapeutic agents. While research directly focused on a wide array of this compound derivatives remains an emerging field, analysis of structurally related compounds offers significant insights into their potential biological activities. This technical guide summarizes the known and extrapolated biological activities, experimental methodologies, and potential signaling pathways associated with this class of compounds, drawing from studies on close structural analogs.
Anticancer Activity
Derivatives of benzylamine and compounds bearing the dimethoxybenzyl moiety have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Quantitative Data on Structurally Related Compounds
While specific IC50 values for a broad range of this compound derivatives are not extensively documented in publicly available literature, data from structurally similar compounds provide valuable benchmarks. For instance, studies on substituted benzylamines and trimethoxybenzoyl derivatives have shown potent anticancer effects.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Bis 8-hydroxyquinoline substituted benzylamines | Glioma and Carcinoma cell lines | Varies (compound-dependent) | [1] |
| 3',4',5'-trimethoxy flavonoid benzimidazole derivatives | MGC-803, MCF-7, HepG-2, MFC | 20.47 - 43.42 μM | [2] |
| Substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones | Various (NCI-60 panel) | Varies (compound-dependent) | [3] |
| 5,6,7-Trimethoxyflavan derivatives | Lung and Colorectal cancer cells | Comparable to gefitinib and oxaliplatin | [4] |
Experimental Protocols
Cytotoxicity Assays (MTT Assay)
A standard method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is employed to determine the effect of the compounds on the cell cycle and to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
Staining: For cell cycle analysis, fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase. For apoptosis analysis, cells are stained with Annexin V and propidium iodide.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.
Signaling Pathways
The anticancer activity of benzylamine derivatives can be mediated through various signaling pathways. A potential mechanism involves the induction of stress-related genes, leading to either cytotoxic or cytostatic effects depending on the cell type.[1]
Anticancer signaling pathway of benzylamine derivatives.
Enzyme Inhibition
The this compound scaffold is a promising starting point for the development of enzyme inhibitors, particularly for kinases and other enzymes involved in disease progression.
Quantitative Data on Structurally Related Compounds
While specific data for this compound derivatives is limited, studies on related benzylamine and dimethoxy-substituted compounds have identified potent enzyme inhibitors.
| Compound Class | Target Enzyme | Activity Metric (IC₅₀/Kᵢ) | Reference |
| N-Benzyl-4-((heteroaryl)methyl)benzamides | InhA (Enoyl-Acyl Carrier Protein Reductase) | Potent inhibition | [5] |
| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.041 ± 0.001 µM (for compound 4i) | [6] |
| 4-Substituted benzylamine derivatives | β-Tryptase | IC₅₀ = 5.0 nM (for compound 15h) | [7] |
| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | IC₅₀ = 52.63 ± 0.14 µM (for compound 5l) | [8] |
| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | α-Glucosidase | IC₅₀ = 57.38 ± 0.19 µM (for compound 5h) | [8] |
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (a this compound derivative) for a specific time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Workflow for Enzyme Inhibitor Screening
Workflow for screening enzyme inhibitors.
Receptor Binding Activity
The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology. The dimethoxybenzyl moiety is present in several compounds known to interact with various receptors, particularly serotonin receptors.
Quantitative Data on Structurally Related Compounds
Derivatives of 2,5-dimethoxyphenethylamine, which are structurally related to this compound, have been extensively studied for their binding affinity to serotonin (5-HT) receptors.
| Compound Class | Target Receptor | Activity Metric (Kᵢ/EC₅₀) | Reference |
| N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines | 5-HT₂ₐ | EC₅₀: 0.04-0.5 μM | [9] |
| 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines | 5-HT₂ₐ | Kᵢ = 8–1700 nM | [10] |
| 2,5-Dimethoxyphenyl isopropylamine analogues | 5-HT₂ₐ | Affinity correlated with lipophilicity | [11] |
Experimental Protocols
Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Assay Setup: The assay is set up in tubes or plates containing the cell membranes, a radiolabeled ligand (a compound that binds to the receptor with high affinity and specificity), and various concentrations of the unlabeled test compound (the this compound derivative).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway Diagram
The interaction of agonists with G-protein coupled receptors (GPCRs), such as the serotonin 5-HT₂ₐ receptor, initiates a cascade of intracellular events.
5-HT₂ₐ receptor signaling pathway.
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive research on its derivatives is currently limited, the analysis of structurally related compounds strongly suggests potential for significant biological activity, particularly in the areas of anticancer therapy, enzyme inhibition, and receptor modulation. This technical guide provides a foundational understanding of these potential activities and the experimental approaches required for their investigation. Further synthesis and comprehensive biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Such studies will be instrumental in guiding the design of next-generation drug candidates with improved efficacy and selectivity.
References
- 1. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 11. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
(3,5-Dimethoxybenzyl)methylamine: A Versatile Building Block in Synthetic and Medicinal Chemistry
(An In-depth Technical Guide)
Abstract
(3,5-Dimethoxybenzyl)methylamine is a valuable secondary amine building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring an electron-rich dimethoxy-substituted aromatic ring and a reactive methylamine moiety, makes it a versatile precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.
Introduction
The strategic incorporation of specific structural motifs is a cornerstone of modern drug design and organic synthesis. The 3,5-dimethoxybenzyl group, in particular, has been identified as a key pharmacophore in various biologically active compounds. The presence of two methoxy groups at the meta positions of the benzene ring enhances its electron-donating properties and can influence its binding interactions with biological targets.[1] When combined with a methylamine functional group, as in this compound, it provides a readily functionalizable handle for the construction of more complex molecular architectures. This guide will delve into the synthesis of this important building block and highlight its application in the synthesis of targeted therapeutics.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] It is soluble in common organic solvents. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77775-71-4 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | Typically ≥97% | [1][2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
The following is a representative experimental protocol for the synthesis of this compound via reductive amination.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 3,5-dimethoxybenzaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (0.5 M) at room temperature is added triethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant/Product | Molar Eq. | Typical Yield |
| 3,5-Dimethoxybenzaldehyde | 1.0 | - |
| Methylamine HCl | 1.2 | - |
| Triethylamine | 1.2 | - |
| Sodium triacetoxyborohydride | 1.5 | - |
| This compound | - | 70-90% |
Spectroscopic Characterization (Predicted)
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.45 | d, J ≈ 2.0 Hz | 2H | Aromatic (H-2, H-6) |
| ~6.35 | t, J ≈ 2.0 Hz | 1H | Aromatic (H-4) |
| ~3.78 | s | 6H | Methoxy (-OCH₃) |
| ~3.65 | s | 2H | Benzyl (-CH₂-) |
| ~2.45 | s | 3H | Methyl (-CH₃) |
| ~1.5 (broad) | s | 1H | Amine (-NH-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160.8 | Aromatic (C-3, C-5) |
| ~142.5 | Aromatic (C-1) |
| ~105.0 | Aromatic (C-2, C-6) |
| ~98.0 | Aromatic (C-4) |
| ~55.2 | Methoxy (-OCH₃) |
| ~54.0 | Benzyl (-CH₂-) |
| ~36.0 | Methyl (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Weak-Medium | N-H Stretch |
| ~3000-2800 | Medium-Strong | C-H Stretch (aromatic and aliphatic) |
| ~1600, ~1460 | Strong | C=C Stretch (aromatic ring) |
| ~1205, ~1065 | Strong | C-O Stretch (aryl ether) |
| ~1155 | Medium-Strong | C-N Stretch |
Applications in Drug Development: A Case Study
The 3,5-dimethoxybenzyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. For instance, derivatives of 3,5-dimethoxybenzylamine have been utilized in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.
In the design of these inhibitors, the 3,5-dimethoxybenzyl group often serves to occupy a hydrophobic pocket in the ATP-binding site of the FGFR kinase domain. The nitrogen atom of the amine provides a crucial point of attachment for building out the rest of the inhibitor molecule to achieve high potency and selectivity.
Representative Synthetic Application
While a specific drug molecule containing the exact this compound fragment is not publicly disclosed, a closely related analog, 3,5-dimethoxybenzylamine, has been used in the synthesis of FGFR inhibitors. The following is a generalized representation of such a synthetic step.
Reaction: Buchwald-Hartwig amination of a heterocyclic halide with 3,5-dimethoxybenzylamine.
Experimental Protocol Snippet:
"3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), 3,5-dimethoxybenzylamine (1.1 eq), BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq) were dissolved in toluene in a microwave tube. The tube was flushed with N₂ for 5 min, then Pd₂(DBA)₃ (0.1 eq) was added, and the reaction was degassed again for a further 5 min. The resulting mixture was stirred at 100 °C for 3 h."
This example illustrates how the amine functionality of a 3,5-dimethoxybenzylamine derivative can be used to form a key C-N bond in the synthesis of a complex heterocyclic molecule with potential therapeutic applications.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis via reductive amination and the unique electronic properties imparted by the dimethoxy-substituted aromatic ring make it an attractive starting material for the creation of novel and complex molecular architectures. As demonstrated by its utility in the design of kinase inhibitors, the incorporation of the 3,5-dimethoxybenzyl moiety can be a successful strategy for achieving potent and selective biological activity. This technical guide provides a foundational resource for researchers looking to employ this compound in their synthetic endeavors. Further exploration of its applications is likely to yield new and important discoveries in medicinal chemistry.
References
Computational Analysis of Dimethoxybenzylamine Carbocation Stability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational assessment of dimethoxybenzylamine carbocation stability, a crucial factor in understanding reaction mechanisms and designing novel therapeutic agents. While direct computational studies on dimethoxybenzylamine carbocations are not extensively available in publicly accessible literature, this paper synthesizes findings from analogous systems, particularly methoxy-substituted benzylic and naphthyl methyl carbocations, to provide a robust framework for their analysis.
Core Principles of Carbocation Stabilization
The stability of carbocations, such as those derived from dimethoxybenzylamine, is paramount in determining the kinetics and thermodynamics of many chemical reactions. Electron-donating groups (EDGs) on an aromatic ring significantly enhance the stability of an adjacent carbocation by delocalizing the positive charge.[1] Methoxy groups (-OCH₃) are potent EDGs that stabilize carbocations through both resonance and inductive effects. The resonance effect, which involves the delocalization of lone pair electrons from the oxygen atom into the aromatic π-system, is particularly significant when the methoxy group is positioned ortho or para to the carbocationic center.[1]
Computational studies on related systems, such as methoxy-substituted naphthyl methyl carbocations, have quantified these stabilizing effects. These studies reveal several key factors influencing stability:
-
Substituent Position: The location of methoxy groups on the aromatic ring is critical. Resonance stabilization is maximized when the substituents are ortho or para to the benzylic carbon.
-
Steric Effects: Overcrowding and steric hindrance can force the methoxy group's methyl moiety out of the plane of the aromatic ring, hindering resonance stabilization.[2][3][4][5][6]
-
Number of Substituents: Increasing the number of methoxy groups generally leads to greater carbocation stability due to enhanced charge delocalization.[2]
Quantitative Insights from Computational Studies
| Carbocation System | Relative Energy of Formation (kcal/mol) |
| Naphthyl methyl carbocation (unsubstituted) | 10-12 (relative to benzyl carbocation) |
| Mono-methoxy substituted naphthyl methyl carbocation | Varies with position |
| Di-methoxy substituted naphthyl methyl carbocation | Generally lower than mono-substituted |
| Tetra-methoxy substituted naphthyl methyl carbocation | -36 (most favorable in the study) |
| Data adapted from computational studies on methoxy-substituted naphthyl methyl carbocations. The negative value indicates a more favorable formation.[2] |
Methodologies in Computational Carbocation Chemistry
The following section details common computational protocols employed in the study of carbocation stability, based on methods reported in the scientific literature for similar systems.
Density Functional Theory (DFT) Calculations
A prevalent method for investigating carbocation stability is Density Functional Theory (DFT). It offers a good balance between computational cost and accuracy.
Typical Protocol:
-
Structure Optimization: The geometries of the neutral molecule (e.g., dimethoxybenzylamine) and the corresponding carbocation are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) on the potential energy surface.
-
Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Stability Analysis: The relative stability of the carbocation is often determined by calculating the energy difference between the carbocation and its neutral precursor.
Commonly Used Functionals and Basis Sets:
-
Functional: B3LYP is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][5][7][8][9]
-
Basis Set: 6-31G(d) is a popular Pople-style basis set that includes polarization functions on heavy atoms, which are important for describing the electronic structure of charged species.[2][4][5] For higher accuracy, larger basis sets like 6-311+G(d,p) or Def2-TZVP may be employed.[7][9]
Ab Initio Methods
For even greater accuracy, though at a higher computational expense, ab initio methods can be used.
Examples of High-Level Methods:
-
G3(MP2)//B3LYP: This is a composite method that approximates the energy at a very high level of theory.[2][3][4][5]
-
QCISD(T): Quadratic Configuration Interaction with Singles, Doubles, and perturbative Triples provides a very accurate description of electron correlation.[2]
Visualizing Carbocation Formation and Computational Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of dimethoxybenzylamine carbocations.
Caption: Formation of a dimethoxybenzylamine carbocation and its resonance stabilization.
Caption: A typical computational workflow for studying carbocation stability.
References
- 1. Understanding Relative Stability of Three Benzyl Carbocations with Differ.. [askfilo.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. docta.ucm.es [docta.ucm.es]
- 9. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for Reductive Amination Using (3,5-Dimethoxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the reductive amination of carbonyl compounds using (3,5-Dimethoxybenzyl)methylamine. Reductive amination is a cornerstone of medicinal chemistry and drug development for the synthesis of secondary and tertiary amines.[1][2] This method offers a reliable and controlled approach to amine synthesis, often avoiding the overalkylation issues associated with direct alkylation of amines.[2]
The protocol detailed below utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[3][4] This reagent is particularly effective as it can selectively reduce the intermediate iminium ion in the presence of the starting carbonyl compound, leading to higher yields and cleaner reactions.[3][4]
Reaction Principle
Reductive amination involves two key steps that can be performed in a single pot:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine, this compound, on a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to generate an imine or its protonated form, the iminium ion. This step is often favored in weakly acidic conditions.[1]
-
Reduction: The intermediate imine or iminium ion is then reduced in situ by a reducing agent, in this case, sodium triacetoxyborohydride, to yield the final secondary amine product.[3][4]
Experimental Protocol
This protocol provides a general procedure for the reductive amination of an aldehyde with this compound. The reaction can be adapted for ketones, although reaction times may be longer.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (5 mL).
-
Add this compound (1.2 mmol, 1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the reaction mixture. A slight effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with aldehydes are typically complete within 1-4 hours. Ketones may require longer reaction times or gentle heating.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reductive amination using this compound with various carbonyl compounds, based on analogous reactions.
| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Isobutyraldehyde | This compound | NaBH(OAc)₃ | DCM | 2 | ~90% |
| Cyclohexanone | This compound | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | ~85% |
| Benzaldehyde | This compound | NaBH(OAc)₃ | DCM | 3 | ~92% |
| Acetophenone | This compound | NaBH(OAc)₃ | 1,2-Dichloroethane | 24 | ~80% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the reductive amination protocol.
Reductive Amination Mechanism
Caption: Signaling pathway of the reductive amination reaction.
References
Application Notes and Protocols: (3,5-Dimethoxybenzyl)methylamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dimethoxybenzyl)methylamine is a versatile building block in heterocyclic synthesis, primarily utilized in the construction of tetrahydroisoquinoline scaffolds. The electron-rich nature of the dimethoxy-substituted benzene ring facilitates electrophilic aromatic substitution, making it an excellent substrate for reactions such as the Pictet-Spengler cyclization. The resulting 6,8-dimethoxytetrahydroisoquinoline core is a key structural motif in a variety of biologically active compounds, exhibiting a range of therapeutic potential, including anticancer and antimicrobial activities. These application notes provide detailed protocols for the synthesis of a key tetrahydroisoquinoline derivative and summarize the biological activities of related compounds.
Application: Synthesis of Tetrahydroisoquinoline Derivatives
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of this compound, this reaction provides a direct route to 6,8-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines.
Logical Workflow for Tetrahydroisoquinoline Synthesis
Caption: Synthetic workflow for 6,8-dimethoxytetrahydroisoquinolines.
Experimental Protocols
The following protocols are based on established synthetic routes for structurally similar tetrahydroisoquinolines and are adapted for the use of precursors to this compound.
Protocol 1: Synthesis of 2-(3,5-Dimethoxyphenyl)propan-1-amine
This protocol outlines the preparation of the necessary phenethylamine precursor from 3,5-dimethoxybenzaldehyde.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Nitroethane
-
Sodium borohydride (NaBH₄)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Condensation: A mixture of 3,5-dimethoxybenzaldehyde and nitroethane is heated to form 1-(3,5-dimethoxyphenyl)-2-nitroprop-1-ene.
-
First Reduction: The resulting nitroalkene is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up with water and ethyl acetate.
-
Second Reduction: The purified nitroalkane is dissolved in ethanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield 2-(3,5-dimethoxyphenyl)propan-1-amine.
Protocol 2: Synthesis of cis/trans-6,8-Dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the Pictet-Spengler cyclization to form the tetrahydroisoquinoline core.
Materials:
-
2-(3,5-Dimethoxyphenyl)propan-1-amine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: 2-(3,5-Dimethoxyphenyl)propan-1-amine and benzaldehyde are dissolved in toluene and refluxed with a Dean-Stark trap to remove water. After completion, the solvent is evaporated.
-
Cyclization: The crude imine is dissolved in methanol, and trifluoroacetic acid is added. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is cooled, and the solvent is removed. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to separate the cis and trans isomers.
Quantitative Data
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of various tetrahydroisoquinoline derivatives against different cancer cell lines. While not directly derived from this compound, these compounds share the core tetrahydroisoquinoline scaffold and provide an indication of the potential bioactivity.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [1] |
| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [1] |
| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [1] | |
| Ishikawa (Endometrial) | 0.01 (µg/mL) | [1] | |
| Compound 7e | A549 (Lung) | 0.155 | [2] |
| Compound 8d | MCF7 (Breast) | 0.170 | [2] |
Table 2: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for tetrahydroisoquinoline derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 18b | E. coli | 40 | [3] |
| B. mycoides | 60 | [3] | |
| A5 | MRSA | 0.98 | [4] |
Signaling Pathways and Experimental Workflows
Pictet-Spengler Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pictet-Spengler reaction.
Caption: Mechanism of the Pictet-Spengler reaction.
Conclusion
This compound serves as a valuable precursor for the synthesis of 6,8-dimethoxytetrahydroisoquinolines through the Pictet-Spengler reaction. The resulting heterocyclic framework is a promising scaffold for the development of novel therapeutic agents, with demonstrated potential in anticancer and antimicrobial applications. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and evaluation of these and related heterocyclic compounds. Further derivatization of the tetrahydroisoquinoline core can lead to the discovery of new drug candidates with improved potency and selectivity.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies of (3,5-Dimethoxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the secondary amine, (3,5-Dimethoxybenzyl)methylamine, a common building block in medicinal chemistry and organic synthesis. The use of protecting groups is essential to temporarily mask the reactive amine functionality, preventing unwanted side reactions during subsequent synthetic steps. This guide focuses on three of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Introduction to Protecting Group Strategies
The selection of an appropriate protecting group is a critical consideration in multi-step synthesis. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule. The choice of protecting group for this compound will depend on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The electron-rich nature of the 3,5-dimethoxybenzyl group can influence the lability of certain protecting groups.
Commonly Used Protecting Groups for this compound
The following sections detail the application of Boc, Cbz, and Fmoc protecting groups for this compound, including protocols for their introduction and removal.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.
Protection with Boc Anhydride:
The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.
Deprotection of Boc-Protected Amine:
The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent. The mechanism involves the formation of a stable tert-butyl cation.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another widely used amine protecting group, valued for its stability under both acidic and basic conditions. It is most commonly removed by catalytic hydrogenolysis.
Protection with Benzyl Chloroformate:
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Deprotection of Cbz-Protected Amine:
The most common method for Cbz group removal is catalytic hydrogenolysis, which proceeds under mild conditions.[1] Alternatively, strong acidic conditions can also be employed for its cleavage.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly useful in solid-phase peptide synthesis and other applications where mild, non-acidic deprotection is required. It is stable to acidic conditions but readily cleaved by bases.
Protection with Fmoc-Cl or Fmoc-OSu:
The Fmoc group can be introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Deprotection of Fmoc-Protected Amine:
The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent. The deprotection mechanism proceeds via a β-elimination pathway.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of secondary amines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Protection of Secondary Amines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Boc | Boc₂O | Et₃N, DMAP | CH₂Cl₂ | rt | 2-16 h | ~95 |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 - rt | 4-12 h | 90-98 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | rt | 2-6 h | 85-95 |
Table 2: Deprotection of Protected Secondary Amines
| Protected Amine | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |
| Boc-Amine | TFA / CH₂Cl₂ (1:1) | - | rt | 1-2 h | >95 |
| Boc-Amine | 4 M HCl in Dioxane | - | rt | 1-4 h | >95 |
| Cbz-Amine | H₂, Pd/C (10%) | MeOH or EtOH | rt | 1-4 h | >95 |
| Cbz-Amine | HBr (33%) in Acetic Acid | - | rt | 1-2 h | 80-95 |
| Fmoc-Amine | 20% Piperidine in DMF | - | rt | 10-30 min | >95 |
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) (0.2 M) is added triethylamine (Et₃N) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂ is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Boc-protected amine.
Protocol 2: Deprotection of Boc-(3,5-Dimethoxybenzyl)(methyl)carbamate
-
The Boc-protected amine (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) (0.1 M).
-
The solution is stirred at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected amine.
Protocol 3: Cbz Protection of this compound
-
This compound (1.0 eq) is dissolved in a mixture of dioxane and water (2:1) (0.2 M).
-
Sodium bicarbonate (NaHCO₃) (2.0 eq) is added, and the mixture is cooled to 0 °C.
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 4: Deprotection of Benzyl (3,5-dimethoxybenzyl)(methyl)carbamate via Hydrogenolysis
-
The Cbz-protected amine (1.0 eq) is dissolved in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.
-
Palladium on carbon (10% Pd/C, 10 mol%) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (H₂) several times and then stirred under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 1-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to give the deprotected amine.
Protocol 5: Fmoc Protection of this compound
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃) (0.2 M) is added a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in dioxane.
-
The reaction mixture is stirred at room temperature for 2-6 hours, monitored by TLC.
-
Upon completion, the mixture is diluted with water and washed with diethyl ether.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the Fmoc-protected amine.
Protocol 6: Deprotection of Fmoc-(3,5-Dimethoxybenzyl)(methyl)carbamate
-
The Fmoc-protected amine (1.0 eq) is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF) (v/v) (0.1 M).
-
The reaction is stirred at room temperature for 10-30 minutes, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is co-evaporated with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
The crude product can be purified by flash column chromatography if necessary.
Diagrams
Caption: General workflow for the protection and deprotection of this compound.
Caption: Decision tree to aid in the selection of a suitable protecting group.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using (3,5-Dimethoxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dimethoxybenzyl)methylamine is a versatile secondary amine that serves as a valuable building block in the synthesis of novel bioactive compounds. Its structure, featuring a substituted aromatic ring and a reactive secondary amine, makes it an ideal scaffold for creating diverse chemical libraries for drug discovery. The dimethoxy substitution pattern on the benzyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their interaction with biological targets.
These application notes provide a detailed protocol for the synthesis of a novel series of amide derivatives from this compound and their evaluation as potential inhibitors of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.
Hypothetical Signaling Pathway
The synthesized compounds are designed to target "Kinase X," a key enzyme in a hypothetical cancer cell proliferation pathway. Inhibition of Kinase X is expected to disrupt downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway involving the target "Kinase X".
Experimental Protocols
General Synthesis of N-((3,5-dimethoxybenzyl)methyl)amides
This protocol describes a general method for the amide coupling of this compound with a variety of carboxylic acids.
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM at 0 °C, add DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) and TEA (1.5 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
Data Presentation
Table 1: Synthesis of N-((3,5-dimethoxybenzyl)methyl)amide Derivatives
| Compound ID | R-Group (from R-COOH) | Yield (%) | Purity (%) |
| Cpd-1 | 4-Chlorophenyl | 85 | >98 |
| Cpd-2 | 3-Trifluoromethylphenyl | 78 | >99 |
| Cpd-3 | 2-Naphthyl | 82 | >97 |
| Cpd-4 | 4-Methoxyphenyl | 91 | >99 |
Table 2: Biological Activity of Synthesized Compounds against Kinase X
| Compound ID | IC50 (nM) |
| Cpd-1 | 15 |
| Cpd-2 | 8 |
| Cpd-3 | 25 |
| Cpd-4 | 150 |
| Staurosporine (Control) | 5 |
Conclusion
This compound is a readily available and versatile starting material for the synthesis of novel bioactive compounds. The straightforward amide coupling protocol allows for the rapid generation of a diverse library of compounds. The hypothetical data presented herein suggests that derivatives of this scaffold can exhibit potent inhibitory activity against protein kinases, highlighting its potential in drug discovery programs. Further optimization of the R-group substituent could lead to the identification of highly potent and selective kinase inhibitors.
Synthesis of (3,5-Dimethoxybenzyl)methylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (3,5-Dimethoxybenzyl)methylamine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine.
Introduction
This compound is a secondary amine containing the 3,5-dimethoxybenzyl moiety, a common structural feature in a variety of biologically active molecules. Its synthesis is a critical step in the development of novel therapeutics. The most common and efficient method for its preparation is through reductive amination. This process involves the reaction of 3,5-dimethoxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is favored for its high selectivity and generally good yields.
Reaction Principle: Reductive Amination
The synthesis of this compound is achieved via a one-pot reductive amination reaction. The overall transformation is depicted below:
Figure 1: General scheme of the reductive amination process.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.
Protocol 1: Reductive Amination Using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination and is suitable for gram-scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,5-Dimethoxybenzaldehyde | 166.17 | 10.0 | 1.66 g |
| Methylamine (40% in H₂O) | 31.06 | 11.0 | 0.86 mL |
| Sodium Triacetoxyborohydride | 211.94 | 12.0 | 2.54 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | 30 mL |
| Anhydrous Sodium Sulfate | - | - | q.s. |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).
-
Add methylamine (0.86 mL of a 40% aqueous solution, 11.0 mmol) to the solution at room temperature with stirring.
-
Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Expected Yield and Physical Properties
| Parameter | Value |
| Theoretical Yield | 1.81 g |
| Typical Experimental Yield | 75-90% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~135-140 °C at 1 mmHg |
Data Presentation
The following table summarizes the key quantitative data for the described protocol.
| Starting Material | Molar Ratio | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| 3,5-Dimethoxybenzaldehyde | 1.0 | Sodium Triacetoxyborohydride | DCM | 12-24 | 75-90 |
| Methylamine | 1.1 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Figure 2: Workflow for the synthesis of this compound.
Application Notes & Protocols: (3,5-Dimethoxybenzyl)methylamine in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3,5-Dimethoxybenzyl)methylamine and its derivatives are valuable precursors in the synthesis of a variety of alkaloids, particularly those belonging to the tetrahydroisoquinoline class. The electron-donating methoxy groups on the aromatic ring activate it towards electrophilic substitution, facilitating cyclization reactions such as the Pictet-Spengler reaction. This key reaction allows for the construction of the core heterocyclic scaffold found in numerous biologically active alkaloids.
These application notes provide an overview of the utility of this compound-related structures in alkaloid synthesis and offer a detailed protocol for a representative Pictet-Spengler reaction to generate a 6,8-dimethoxytetrahydroisoquinoline scaffold.
Core Application: Pictet-Spengler Reaction
The primary application of phenethylamine derivatives, including those structurally related to this compound, in alkaloid synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.
The 3,5-dimethoxy substitution pattern on the phenethylamine precursor leads to the formation of a 6,8-dimethoxytetrahydroisoquinoline core. This structural motif is present in a range of naturally occurring and synthetic alkaloids with diverse pharmacological activities.
Experimental Protocols
The following protocols describe the synthesis of a 6,8-dimethoxytetrahydroisoquinoline derivative, a core structure in many alkaloids, starting from a precursor readily derived from 3,5-dimethoxybenzaldehyde. This procedure is adapted from methodologies reported for the synthesis of analogous compounds.[1]
Protocol 1: Synthesis of N-(3,5-Dimethoxybenzyl)acetamide
This protocol describes the synthesis of an N-acylated derivative that can be reduced to the target this compound or used in N-acyliminium ion Pictet-Spengler reactions.
Materials:
-
3,5-Dimethoxybenzylamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3,5-dimethoxybenzylamine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Pictet-Spengler Synthesis of a 6,8-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Derivative
This protocol outlines the synthesis of a tetrahydroisoquinoline scaffold using a phenethylamine precursor derived from 3,5-dimethoxybenzaldehyde.[1]
Materials:
-
2-(3,5-Dimethoxyphenyl)ethanamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
Dissolve 2-(3,5-dimethoxyphenyl)ethanamine (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane.
-
Stir the mixture at room temperature for 2 hours to form the corresponding imine.
-
-
Pictet-Spengler Cyclization:
-
Cool the solution containing the imine to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cis and trans isomers of the 6,8-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline product.[1]
-
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of 6,8-dimethoxytetrahydroisoquinoline derivatives, based on analogous reactions.[1]
| Reaction Step | Starting Materials | Product | Catalyst/Reagent | Yield (%) |
| Phenethylamine Synthesis | 3,5-Dimethoxybenzaldehyde, Nitroethane | 2-(3,5-Dimethoxyphenyl)ethanamine | 1. NaBH42. H2/Pd-C | Not specified |
| Pictet-Spengler Cyclization | 2-(3,5-Dimethoxyphenyl)ethanamine, Benzaldehyde | 6,8-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | TFA | Moderate to Good (isomer dependent) |
Visualizations
Pictet-Spengler Reaction Pathway
Caption: General pathway of the Pictet-Spengler reaction.
Experimental Workflow for Tetrahydroisoquinoline Synthesis
Caption: Workflow for the synthesis of a tetrahydroisoquinoline derivative.
References
Application Notes and Protocols for N-arylation Reactions of (3,5-Dimethoxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylation reactions, which involve the formation of a carbon-nitrogen bond between an amine and an aryl group, are fundamental transformations in organic synthesis. These reactions are of paramount importance in the pharmaceutical and materials science industries for the construction of arylamines, which are common structural motifs in a vast array of biologically active compounds and functional materials. (3,5-Dimethoxybenzyl)methylamine is a versatile secondary amine that can serve as a key building block in the synthesis of complex molecular architectures. This document provides detailed application notes and generalized protocols for the N-arylation of this compound using common and contemporary catalytic methods.
Synthesis of this compound
While this compound is commercially available (CAS 77775-71-4), a reliable synthetic protocol is valuable for researchers.[1] A common method for its preparation is the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 equiv.) and a solution of methylamine (2.0 equiv., e.g., 40% in water or 2.0 M in THF). The choice of solvent will depend on the reducing agent. For sodium borohydride, methanol is a suitable solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equiv.), portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
N-arylation Methodologies
Several robust methods are available for the N-arylation of secondary amines like this compound. The choice of method will depend on the substrate scope, functional group tolerance, and desired reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds.[2][3] It offers a broad substrate scope and generally provides high yields.[4][5]
The following table summarizes representative quantitative data for the Buchwald-Hartwig N-arylation of secondary amines with various aryl halides. This data is compiled from literature sources describing similar N-arylation reactions and serves as a guide for what can be expected for the N-arylation of this compound.[5][6]
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzylamine | 4-Chlorotoluene | Pd₂(dba)₃ (1) | P(i-BuNCH₂CH₂)₃N (2) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | N-Methylaniline | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | THF | 80 | 92 |
| 3 | Dibenzylamine | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ | Toluene | 110 | 88 |
| 4 | Piperidine | 2-Chloropyridine | Pd₂(dba)₃ (1) | P(i-BuNCH₂CH₂)₃N (2) | NaOt-Bu | Toluene | 100 | 91 |
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7][8]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or THF, 5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction. While it traditionally required harsh conditions, modern protocols with ligands allow the reaction to proceed under milder conditions.[9][10]
The following table presents representative data for the copper-catalyzed N-arylation of secondary amines.[11][12]
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Methylaniline | Iodobenzene | CuSO₄·5H₂O (10) | None | - | Water | 80 | 59 |
| 2 | Indoline | 4-Iodoanisole | CuSO₄·5H₂O (10) | None | - | Water | 80 | 51 |
| 3 | Piperidine | Iodobenzene | CuI (10) | Prolinamide | K₂CO₃ | Water | 100 | 92 |
| 4 | Benzylamine | 4-Iodotoluene | CuI (3) | None | K₂CO₃ | DMF | 120 | 85 |
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.5 equiv.), the copper catalyst (e.g., CuI or CuSO₄·5H₂O, 5-10 mol%), a ligand (if necessary, e.g., a diamine or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMF, DMSO, or water).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Photoredox-Catalyzed N-Arylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for N-arylation.[13][14] These reactions often proceed at room temperature and tolerate a wide range of functional groups.
The following table provides examples of photoredox-catalyzed N-arylation of secondary amines.
| Entry | Amine | Aryl Halide | Photocatalyst (mol%) | Ni-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Methylpiperidine | 4-Bromobenzonitrile | 4CzIPN (1) | NiCl₂(dtbbpy) (2) | Na₂CO₃ | Dioxane | RT | 50 |
| 2 | N,N-Dimethylcyclohexylamine | 4-Bromobenzonitrile | 4CzIPN (1) | NiCl₂(dtbbpy) (2) | Na₂CO₃ | Dioxane | RT | 85 |
| 3 | N-Phenylpyrrolidine | 4-Iodobenzonitrile | Ir(ppy)₃ (1.5) | NiBr₂·glyme (10) | DBU | DMF | RT | 91 |
| 4 | N-Methyl-N-phenylbenzylamine | 4-Bromobenzonitrile | 4CzIPN (1) | NiCl₂(dtbbpy) (2) | Na₂CO₃ | Dioxane | RT | 72 |
-
Reaction Setup: In a vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), the photocatalyst (e.g., an iridium or organic photocatalyst, 1-2 mol%), the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), a ligand (e.g., dtbbpy, 5-10 mol%), and a base (e.g., an organic base like DBU or an inorganic base like K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., DMF or dioxane).
-
Reaction: Seal the vial and place it in a photoreactor equipped with a cooling fan. Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring for 12-48 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable substrate for N-arylation reactions, providing access to a diverse range of N-aryl compounds. The choice of the N-arylation method—Buchwald-Hartwig amination, Ullmann condensation, or photoredox catalysis—will be dictated by the specific aryl halide partner and the desired reaction conditions. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully employ this compound in their synthetic endeavors. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.
References
- 1. allbiopharm.com [allbiopharm.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 12. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Application Notes and Protocols for the Debenzylation of (3,5-Dimethoxybenzyl)methylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the 3,5-dimethoxybenzyl (3,5-DMB) protecting group from secondary methylamine derivatives. The 3,5-DMB group is a valuable tool in multi-step organic synthesis, offering stability under various conditions. Its effective cleavage is crucial for the successful synthesis of target molecules. Three primary methods for the debenzylation of N-(3,5-dimethoxybenzyl)methylamine derivatives are discussed: acid-catalyzed cleavage, oxidative cleavage, and catalytic hydrogenation.
Introduction
The 3,5-dimethoxybenzyl group serves as an effective protecting group for amines due to its stability and the options for its selective removal. The electron-donating methoxy groups on the benzyl ring influence its reactivity, allowing for cleavage under conditions that may leave other protecting groups intact. The choice of debenzylation method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., mildness, scalability). This document outlines protocols for three common and effective methods for the removal of the 3,5-DMB group.
Data Presentation: Comparison of Debenzylation Methods
The following table summarizes the key quantitative parameters for the different debenzylation methods. Please note that the optimal conditions can vary depending on the specific substrate and should be optimized accordingly.
| Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations |
| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 hours | >90 | Can form a stable salt with the deprotected amine; may require neutralization. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Dichloromethane (DCM)/Water | Room Temp | 1 - 8 hours | 80 - 95 | Selective for electron-rich benzyl groups; reaction progress can often be monitored by a color change.[1] |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ source (e.g., H₂ gas, ammonium formate) | Methanol, Ethanol, Ethyl Acetate | Room Temp | 1 - 24 hours | >90 | Mild conditions, but the catalyst can be sensitive to poisoning by sulfur-containing functional groups. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Debenzylation using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the removal of the 3,5-DMB group using trifluoroacetic acid.[2]
Materials:
-
N-(3,5-Dimethoxybenzyl)methylamine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the N-(3,5-dimethoxybenzyl)methylamine derivative (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude debenzylated amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Oxidative Debenzylation using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
This protocol is adapted from procedures for the oxidative cleavage of related dimethoxybenzyl ethers and is effective for the deprotection of the 3,5-DMB group from amines.[1][3]
Materials:
-
N-(3,5-Dimethoxybenzyl)methylamine derivative
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-(3,5-dimethoxybenzyl)methylamine derivative (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v) in a round-bottom flask.
-
Add DDQ (1.1-1.5 equiv) to the solution at room temperature. The reaction mixture will typically turn dark in color.
-
Stir the reaction at room temperature for 1-8 hours. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the formation of 3,5-dimethoxybenzaldehyde can be tracked.
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
The organic layers are combined, washed with saturated aqueous NaHCO₃ solution and brine to remove the hydroquinone byproduct.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the debenzylated amine.
Protocol 3: Debenzylation by Catalytic Hydrogenation
This protocol outlines the removal of the 3,5-DMB group via catalytic hydrogenation using palladium on carbon as the catalyst.[4]
Materials:
-
N-(3,5-Dimethoxybenzyl)methylamine derivative
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Methanol or Ethanol
-
Celite® or a similar filter aid
-
Round-bottom flask or a suitable hydrogenation vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-(3,5-dimethoxybenzyl)methylamine derivative (1.0 equiv) in a suitable solvent such as methanol or ethanol in a round-bottom flask or a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude debenzylated amine.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General reaction scheme for the debenzylation.
Caption: A typical experimental workflow for debenzylation.
References
Application Spotlight: Chiral Synthesis Utilizing (3,5-Dimethoxybenzyl)methylamine
Introduction
(3,5-Dimethoxybenzyl)methylamine is a substituted benzylamine derivative that has been explored as a potential component in chiral synthesis methodologies. Its structural features, including the electron-rich aromatic ring and the secondary amine functionality, offer potential sites for modification and incorporation into chiral catalysts or auxiliaries. This document explores the theoretical applications and generalized protocols where this compound could be employed to induce stereoselectivity in chemical reactions.
While specific, well-documented applications of this compound as a standalone chiral auxiliary in high-enantioselectivity reactions are not extensively reported in peer-reviewed literature, its structural motif is relevant to several established strategies in asymmetric synthesis. These include its potential use as a precursor for more complex chiral ligands or as a component in diastereoselective reactions.
Theoretical Applications in Chiral Synthesis
The primary routes through which this compound could be envisioned to participate in chiral synthesis are:
-
As a Precursor to Chiral Ligands: The amine functionality serves as a convenient handle for the introduction of chiral moieties. Reaction with chiral epoxides, for instance, can yield chiral amino alcohol ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
-
Formation of Chiral Amides and Auxiliaries: Acylation of this compound with a chiral carboxylic acid would result in a chiral amide. The steric and electronic properties of the dimethoxybenzyl group could influence the facial selectivity of subsequent reactions at a prochiral center within the molecule.
-
Diastereoselective Alkylation Reactions: Following conversion to a suitable derivative, such as an imine or an amide, the this compound moiety could direct the stereochemical outcome of alkylation reactions at a neighboring carbon atom.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for the application of this compound in chiral synthesis, based on established chemical principles. It is important to note that these are illustrative examples and have not been specifically reported with high enantiomeric excess for this particular amine.
Protocol 1: Synthesis of a Chiral Amino Alcohol Ligand
This protocol describes the synthesis of a chiral β-amino alcohol, a common ligand type in asymmetric catalysis.
Reaction Scheme:
Materials:
-
This compound
-
(R)-Styrene oxide
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add (R)-styrene oxide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes:ethyl acetate) to afford the chiral amino alcohol.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess (e.e.) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Diastereoselective Alkylation of a Chiral Amide
This protocol outlines a hypothetical diastereoselective alkylation where a chiral amide derived from this compound is used to control stereochemistry.
Step 2a: Synthesis of the Chiral Amide
Reaction Scheme:
Materials:
-
This compound
-
Propanoic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve propanoic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq).
-
Cool the solution to 0 °C and add DCC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the amide.
Step 2b: Diastereoselective Alkylation
Reaction Scheme:
Materials:
-
N-(3,5-Dimethoxybenzyl)-N-methylpropanamide
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the amide from step 2a in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add LDA solution (1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Data Summary
As there is a lack of specific published data for the use of this compound in chiral synthesis, a quantitative data table cannot be provided. The success of the above protocols would be dependent on experimental optimization, and the resulting yields and enantiomeric/diastereomeric excesses would need to be determined empirically.
| Reaction Type | Substrate 1 | Substrate 2 | Product | Reported Yield (%) | Reported e.e./d.r. |
| Ligand Synthesis | This compound | (R)-Styrene Oxide | (R)-2-((3,5-Dimethoxybenzyl)(methyl)amino)-2-phenylethan-1-ol | Data not available | Data not available |
| Diastereoselective Alkylation | N-(3,5-Dimethoxybenzyl)-N-methylpropanamide | Benzyl Bromide | (S)-N-(3,5-Dimethoxybenzyl)-N-methyl-2-phenylpropanamide | Data not available | Data not available |
Visualizations
The following diagrams illustrate the conceptual workflows for the potential application of this compound in chiral synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,5-Dimethoxybenzyl)methylamine
Welcome to the technical support center for the synthesis of (3,5-Dimethoxybenzyl)methylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine. This reaction typically involves two main steps: the formation of an intermediate imine, followed by its reduction to the desired secondary amine.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities can originate from side reactions or unreacted starting materials. These include:
-
N-(3,5-Dimethoxybenzyl)imine: The intermediate formed from the condensation of 3,5-dimethoxybenzaldehyde and methylamine. Its presence indicates an incomplete reduction step.
-
3,5-Dimethoxybenzyl alcohol: This impurity arises from the reduction of the starting material, 3,5-dimethoxybenzaldehyde, by the reducing agent.[1]
-
Unreacted 3,5-dimethoxybenzaldehyde: Incomplete reaction can leave residual starting aldehyde in the product mixture.
-
Bisthis compound: This tertiary amine is a product of over-alkylation, where the synthesized this compound reacts with another molecule of 3,5-dimethoxybenzaldehyde.
-
Impurities from Methylamine: Commercial methylamine may contain small amounts of dimethylamine and trimethylamine, which can lead to the formation of N,N-dimethyl-(3,5-dimethoxybenzyl)amine.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 3,5-dimethoxybenzaldehyde and the formation of the product. It is crucial to ensure the complete formation of the imine before the addition of the reducing agent to minimize the formation of 3,5-dimethoxybenzyl alcohol. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative in-process control.[2]
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired amine from unreacted starting materials and side products.[3]
-
Acid-Base Extraction: The basic nature of the amine product allows for purification through acid-base extraction to remove non-basic impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature. |
| Degradation of product during workup. | Use mild workup conditions. Avoid prolonged exposure to strong acids or high temperatures. | |
| Presence of Unreacted 3,5-Dimethoxybenzaldehyde | Insufficient amount of methylamine or reducing agent. | Use a slight excess of methylamine. Ensure the reducing agent is active and used in the correct stoichiometric amount. |
| Incomplete imine formation. | Allow sufficient time for imine formation before adding the reducing agent. A mildly acidic catalyst (e.g., a few drops of acetic acid) can accelerate imine formation.[4] | |
| Significant Amount of 3,5-Dimethoxybenzyl Alcohol Impurity | Premature addition of the reducing agent. | Add the reducing agent only after confirming the complete formation of the imine via TLC. |
| Non-selective reducing agent. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde in the presence of the imine.[5] | |
| Formation of Tertiary Amine (Bisthis compound) | Incorrect stoichiometry. | Use an excess of methylamine relative to the 3,5-dimethoxybenzaldehyde to favor the formation of the secondary amine. |
| Incomplete Reduction of the Imine Intermediate | Inactive or insufficient reducing agent. | Use a fresh batch of the reducing agent and ensure it is added in a sufficient amount. |
| Unfavorable reaction conditions. | Optimize the reaction temperature and solvent. Some reductions may require specific pH conditions. |
Quantitative Data on Impurities
The following table provides a representative summary of potential impurities and their typical concentration ranges in a non-optimized synthesis of this compound. These values can vary significantly based on the specific reaction conditions.
| Impurity | Chemical Structure | Typical Concentration Range (%) | Analytical Method for Detection |
| Unreacted 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 1 - 10 | GC-MS, HPLC, ¹H NMR |
| N-(3,5-Dimethoxybenzyl)imine | C₁₀H₁₃NO₂ | 2 - 15 | GC-MS (may hydrolyze), ¹H NMR |
| 3,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 1 - 5 | GC-MS, HPLC, ¹H NMR |
| Bisthis compound | C₁₉H₂₅NO₄ | < 5 | GC-MS, HPLC, ¹H NMR |
Experimental Protocols
General Protocol for Reductive Amination
-
Imine Formation:
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a solution of methylamine (1.1 - 1.5 eq) in the same solvent dropwise at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the formation of the imine by TLC until the starting aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a selective reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.0 - 1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is no longer detectable by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or a dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Perform an acid-base extraction to isolate the amine product.
-
Further purify the product by column chromatography or distillation if necessary.
-
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting flowchart for identifying and resolving common issues in the synthesis.
References
Technical Support Center: N-Methylation of Benzylamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of benzylamines.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low or No Conversion of Benzylamine
-
Question: My N-methylation reaction shows very low or no conversion of the starting benzylamine. What are the potential causes and solutions?
-
Answer: Low or no conversion in N-methylation reactions can stem from several factors. A primary consideration is the activity of your reagents and catalyst. Ensure the benzylamine starting material is pure, as impurities can interfere with the reaction.[1] It is also crucial to verify the quality and reactivity of your methylating agent; for instance, formaldehyde solutions can degrade over time. Catalyst deactivation is another common issue, particularly with heterogeneous catalysts which can be poisoned by impurities or reaction byproducts.
Troubleshooting Steps:
-
Check Reagent Purity: Purify the benzylamine, for example, by distillation under vacuum if impurities are suspected.[1]
-
Verify Methylating Agent: Use a fresh or properly stored source of your methylating agent (e.g., formaldehyde, dimethyl carbonate).
-
Catalyst Activity: If using a catalyst, ensure it is fresh or has been properly activated and stored. Consider increasing the catalyst loading as a trial.
-
Reaction Conditions: Re-evaluate your reaction temperature and time. Some methods require higher temperatures to proceed efficiently. For example, when using dimethyl carbonate (DMC), lower temperatures (90–120 °C) can result in low yields, which can be improved by increasing the temperature to 150–180 °C.[2]
-
2. Over-Methylation to N,N-Dimethylbenzylamine
-
Question: My reaction is producing a significant amount of the di-methylated product, N,N-dimethylbenzylamine, instead of the desired mono-methylated product. How can I improve selectivity?
-
Answer: Over-alkylation is a common challenge in N-methylation.[3] The formation of the tertiary amine can be favored under certain conditions.
Strategies to Enhance Mono-methylation Selectivity:
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use a molar ratio of benzylamine to methylating agent that favors mono-methylation, typically starting with a 1:1 or slightly higher ratio of amine to methylating agent.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired mono-methylated product is maximized. Lowering the reaction temperature can sometimes reduce the rate of the second methylation step.
-
Choice of Methylating Agent: Some methylating agents offer better selectivity. For instance, using dialkyl carbonates in the presence of certain catalysts like Y faujasites can achieve high mono-N-methyl selectivity.[4]
-
Catalyst System: The choice of catalyst can significantly influence selectivity. For example, in reductive amination, the catalyst can affect the relative rates of the methylation steps.
-
3. Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during the N-methylation of benzylamines, depending on the specific method used.
-
Hydrogenolysis (Debenzylation): In catalytic reductive amination using hydrogen gas, particularly with palladium catalysts, the benzyl group can be cleaved, leading to the formation of toluene as a major by-product.[5][6]
-
Solution: Switching to a different catalyst, such as Raney nickel, can reduce the extent of hydrogenolysis.[5] Optimizing hydrogen pressure and reaction temperature can also help.
-
-
Carbamoylation: When using dimethyl carbonate (DMC) as a methylating agent, the formation of a carbamoylated intermediate can be a competing reaction.[2]
-
Solution: The choice of catalyst and reaction temperature can influence the selectivity between methylation and carbamoylation. Higher temperatures may favor the decomposition of the carbamoylated product to the desired methylated amine.[2]
-
-
Imine Formation and Hydrolysis: In reactions involving formaldehyde, the intermediate imine can be hydrolyzed back to benzaldehyde and the amine, especially in the presence of water.[7]
-
Solution: Ensure anhydrous reaction conditions if possible, or use a reducing agent that efficiently converts the imine to the methylated amine.
-
-
4. Difficulty in Product Purification
-
Question: I am having trouble purifying the N-methylated benzylamine from the reaction mixture. What are some effective purification strategies?
-
Answer: The purification strategy will depend on the properties of the product and the impurities present.
-
Column Chromatography: Flash chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and by-products.[8]
-
Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification technique.
-
Acid-Base Extraction: Since amines are basic, an acid-base extraction can be used to separate the amine products from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove neutral impurities, and then the pH of the aqueous layer is raised to regenerate the free amine, which can then be extracted into an organic solvent.[1]
-
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various N-methylation methods for benzylamine.
Table 1: Reductive N-methylation of Benzylamine to N,N-Dimethylbenzylamine [9]
| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield of N,N-dimethylbenzylamine (%) |
| 1 | Ni@C-600-H₂O (A) | 20 | 80 | 6 | 92 |
| 2 | Ni@C-700-H₂O (B) | 20 | 80 | 6 | >99 |
| 3 | Ni@C-800-H₂O (C) | 20 | 80 | 6 | 95 |
| 4 | B | 10 | 80 | 6 | 94 |
| 5 | B | 30 | 80 | 6 | >99 |
| 6 | B | 20 | 60 | 6 | 93 |
| 7 | B | 20 | 100 | 6 | >99 |
Table 2: N-methylation of Benzylamine with Dimethyl Carbonate (DMC) [2]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for N-methylated products (%) |
| Cu-Zr bimetallic NPs | 180 | 4 | >99 | 91 |
Experimental Protocols
1. Reductive Amination using Formaldehyde and Hydrogen [9]
-
Reactants: Benzylamine (0.5 mmol), formaldehyde (37% aq, 3 mmol), methanol (5 mL).
-
Catalyst: Ni/NiO@C-700-200-2h-EtOH catalyst (10 mg).
-
Procedure:
-
Combine the benzylamine, formaldehyde solution, and methanol in a reaction vessel.
-
Add the catalyst to the mixture.
-
Place the vessel in an autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to 20 bar with H₂.
-
Heat the reaction to 80 °C and stir for 4 hours.
-
After cooling and releasing the pressure, the reaction mixture can be analyzed and purified.
-
2. N-methylation using Dimethyl Carbonate (DMC) [2]
-
Reactants: Benzylamine (30 mmol), dimethyl carbonate (100 mmol).
-
Catalyst: Cu-Zr bimetallic nanoparticles (20 mol%).
-
Procedure:
-
Charge the benzylamine, dimethyl carbonate, and catalyst into an autoclave.
-
Seal the autoclave and heat the reaction mixture to 180 °C.
-
Maintain the reaction at this temperature with stirring for 4 hours.
-
After cooling, the product can be isolated and purified from the reaction mixture.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for N-methylation of benzylamines.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. iris.unive.it [iris.unive.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reactions with (3,5-Dimethoxybenzyl)methylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and temperature conditions for reactions involving (3,5-Dimethoxybenzyl)methylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot and optimize your reactions with this compound.
Amide Bond Formation (N-Acylation)
Q1: My amide coupling reaction is slow or incomplete. How can I improve the yield and reaction rate?
A1: Several factors can contribute to a sluggish amide coupling reaction. Consider the following troubleshooting steps:
-
Solvent Choice: The solubility of both this compound and your carboxylic acid or acyl chloride is crucial. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices. If solubility is an issue, consider switching to a different solvent or using a co-solvent system.
-
Temperature: While many amide coupling reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate, especially for less reactive coupling partners. However, be cautious of potential side reactions at elevated temperatures.
-
Coupling Reagent: If you are using a coupling reagent with a carboxylic acid, its reactivity is key. For sterically hindered substrates or less reactive partners, a more powerful coupling reagent like HATU may be necessary. Ensure your coupling reagent is fresh, as some can degrade over time.
-
Base: When using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct. An insufficient amount of base can stall the reaction.
Q2: I am observing significant side product formation in my acylation reaction. What are the likely side products and how can I minimize them?
A2: Common side products in amide bond formation include the formation of an N-acylurea (if using a carbodiimide coupling reagent) or over-acylation.
-
N-Acylurea Formation: This can be minimized by adding a reagent like 1-hydroxybenzotriazole (HOBt) which traps the activated intermediate. Running the reaction in a less polar solvent like DCM can also sometimes reduce this side reaction.[1]
-
Over-acylation: To prevent the formation of a diacylated product, ensure slow and controlled addition of the acylating agent to the amine solution. Maintaining a lower reaction temperature can also help.
N-Alkylation
Q3: I am struggling with selective mono-alkylation of this compound and see significant di-alkylation. How can I control the selectivity?
A3: Achieving selective mono-alkylation of a secondary amine can be challenging. Here are some strategies to improve selectivity:
-
Stoichiometry: Using a slight excess of the amine relative to the alkylating agent can favor mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second alkylation.
-
Base Selection: The choice of base can be critical. A bulky, non-nucleophilic base may be more effective. Studies on similar benzylamines have shown that cesium carbonate (Cs₂CO₃) can promote selective mono-N-alkylation.[2]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring reaction with the more abundant starting amine over the newly formed, more nucleophilic tertiary amine.
Q4: My N-alkylation reaction is not proceeding to completion. What can I do?
A4: Incomplete conversion in N-alkylation can be due to several factors:
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are generally effective. Ensure your solvent is dry, as water can interfere with the reaction.
-
Temperature: While lower temperatures favor selectivity, some reactions may require heating to proceed at a reasonable rate. A careful optimization of the temperature is necessary to balance reactivity and selectivity. For some N-alkylation reactions of benzylamines, temperatures around 70-80°C have been found to be effective.[3][4]
-
Leaving Group: The nature of the leaving group on your alkylating agent is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Reductive Amination
Q5: My reductive amination reaction is giving low yields of the desired tertiary amine. What are the common pitfalls?
A5: Low yields in reductive amination can often be traced to the stability of the intermediate iminium ion and the choice of reducing agent.
-
Iminium Ion Formation: The formation of the iminium ion from a secondary amine and a carbonyl compound is a key step. This is often favored under mildly acidic conditions. You can add a catalytic amount of a weak acid like acetic acid.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for reductive amination as it is mild and selective for the iminium ion over the carbonyl starting material.[1] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly at lower pH.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used solvents for reductive amination.
-
One-Pot vs. Two-Step: While a one-pot procedure is convenient, in some cases, pre-forming the iminium ion before adding the reducing agent can improve yields.
Q6: I am seeing the reduction of my starting aldehyde/ketone as a side product. How can I prevent this?
A6: Reduction of the carbonyl compound is a common side reaction if the reducing agent is too reactive or if the iminium ion formation is slow.
-
Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is generally preferred over more powerful reducing agents like sodium borohydride (NaBH₄) for one-pot reductive aminations because it is less likely to reduce the starting carbonyl compound.
-
Reaction Conditions: Ensure that the conditions for iminium ion formation are optimal before the reduction step. This might involve adjusting the pH or allowing more time for the condensation reaction to occur before adding the reducing agent.
Data Presentation
The following tables summarize typical reaction conditions for key transformations involving secondary benzylamines, which can be used as a starting point for optimizing reactions with this compound.
Table 1: General Conditions for N-Alkylation of Secondary Benzylamines
| Alkylating Agent | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Benzyl Bromide | DMF | Cs₂CO₃ | Room Temp - 50 | 85-95 | [2] |
| Alkyl Iodide | Acetonitrile | CsOAc | 70 | 80-98 | [3] |
| Benzyl Bromide | Water | NaHCO₃ | 80 | 70-90 | [4] |
Table 2: Common Conditions for Reductive Amination with Secondary Amines
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Temperature (°C) | Typical Yield (%) | Reference |
| Aldehyde | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | Room Temp | 70-90 | [1] |
| Ketone | NaBH(OAc)₃ | THF | Acetic Acid (cat.) | Room Temp | 65-85 | [1] |
| Aldehyde | NaBH₃CN | Methanol | - | Room Temp | 70-88 |
Table 3: Recommended Solvents for Amide Bond Formation
| Coupling Method | Recommended Solvents | Comments |
| Acyl Chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for many substrates and easy removal. |
| Carboxylic Acid + Coupling Agent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | DMF is a good solvent for a wide range of substrates but can be difficult to remove. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add the alkyl halide (1.1 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction at the desired temperature (e.g., room temperature to 70 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in 1,2-dichloroethane (DCE) under an inert atmosphere, add a catalytic amount of acetic acid.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflows for optimizing key reactions involving this compound.
Caption: Workflow for optimizing amide bond formation.
Caption: Workflow for optimizing N-alkylation reactions.
Caption: Workflow for optimizing reductive amination.
References
Technical Support Center: Byproduct Formation in Reactions of Dimethoxybenzylamines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand byproduct formation in common reactions involving dimethoxybenzylamines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines and β-carbolines, privileged structures in medicinal chemistry. However, controlling stereochemistry and avoiding side reactions can be challenging.
Question 1: I am observing the formation of an unexpected diastereomer in my Pictet-Spengler reaction. What are the likely causes and how can I control the stereochemical outcome?
Answer:
The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, which can favor either kinetic or thermodynamic control.
-
Kinetic vs. Thermodynamic Control: The cis-1,3-disubstituted product is typically the kinetically favored product, while the trans-isomer is often the thermodynamically more stable product.[1] Under acidic conditions, the initially formed cis product can epimerize to the more stable trans isomer.[1]
-
Influence of Acid Catalyst: The choice and strength of the acid catalyst play a crucial role. Stronger acids and higher temperatures tend to favor the thermodynamic trans product. For instance, using trifluoroacetic acid (TFA) at elevated temperatures can lead to the thermodynamic product, while using hydrochloric acid at low temperatures may favor the kinetic product.[2] In some cases, switching from a strong acid like TFA to a weaker acid like dichloroacetic acid can even reverse the diastereoselectivity from an undesired ratio to favoring the desired product.[2]
-
Solvent Effects: The choice of solvent can also influence the diastereomeric ratio. For example, in the synthesis of certain β-carbolines, performing the reaction in acetonitrile or nitromethane can significantly favor the cis product.[1]
Troubleshooting Strategies:
| Observation | Potential Cause | Suggested Solution |
| Unexpected trans-isomer formation | Reaction conditions favor thermodynamic control (high temperature, strong acid). | Switch to kinetically controlled conditions: use a weaker acid (e.g., acetic acid, dichloroacetic acid) or a stronger acid at a lower temperature (e.g., HCl at -78 °C).[2] |
| Mixture of diastereomers | Incomplete conversion to the thermodynamic product or competing kinetic and thermodynamic pathways. | To favor the trans product, increase reaction time or temperature with a strong acid like TFA.[2] To favor the cis product, screen different solvents like acetonitrile and use milder conditions.[1] |
| Decomposition of starting material | Acid may be too harsh for the substrate. | If using a strong acid like TFA results in decomposition, consider using a milder acid such as acetic acid.[3] |
Question 2: My Pictet-Spengler reaction is giving a low yield of the desired tetrahydroisoquinoline. What are potential side reactions?
Answer:
Low yields can result from several factors beyond starting material decomposition. While the Pictet-Spengler reaction is generally efficient, certain side reactions can occur:
-
Oxidation: The tetrahydroisoquinoline or β-carboline product can be susceptible to oxidation to the corresponding aromatic isoquinoline or β-carboline, especially if the reaction is exposed to air for extended periods at high temperatures.
-
N-Acyliminium Ion Rearrangement: In some cases, particularly with complex substrates, acid-promoted skeletal rearrangements can occur, leading to unexpected polycyclic products.[4]
Section 2: Cleavage of Dimethoxybenzyl (DMB) Protecting Groups
2,4-Dimethoxybenzyl (DMB) and 3,4-dimethoxybenzyl groups are frequently used as protecting groups for amines due to their stability and selective removal under acidic or oxidative conditions. However, the cleavage process can generate byproducts.
Question 3: I am using Trifluoroacetic Acid (TFA) to cleave a 2,4-DMB group, but the reaction is messy. What are the common byproducts?
Answer:
Acid-catalyzed cleavage of a DMB group proceeds via the formation of a stable 2,4-dimethoxybenzyl cation. This reactive electrophile is the primary source of byproducts.
-
Alkylation of Scavengers: To prevent the DMB cation from reacting with the desired product or other nucleophilic sites on the substrate, scavengers are added to the cleavage cocktail. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS). The DMB cation will alkylate these scavengers.
-
Alkylation of the Product: If scavengers are insufficient or ineffective, the DMB cation can re-alkylate the deprotected amine or other nucleophilic functional groups on the target molecule.
-
Formation of Tribenzocyclononane: In the deprotection of 3,4-DMB protected sulfonamides, an acid-catalyzed trimerization of the intermediate 3,4-dimethoxybenzyl cation can occur, leading to the formation of a tribenzocyclononane byproduct.[5] This type of self-condensation is also possible with the 2,4-DMB cation under certain conditions.
Troubleshooting Flowchart for TFA Cleavage:
Caption: Troubleshooting workflow for TFA-mediated DMB deprotection.
Question 4: What byproducts should I expect when using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for DMB cleavage?
Answer:
DDQ is an oxidizing agent used for the cleavage of electron-rich benzyl groups like DMB. The reaction proceeds through a charge-transfer complex followed by hydrolysis.
-
2,4-Dimethoxybenzaldehyde: The primary byproduct from the DMB group itself is 2,4-dimethoxybenzaldehyde.[6]
-
Over-oxidation: If other sensitive functional groups are present in the molecule, DDQ can cause over-oxidation. For example, allylic or benzylic alcohols can be oxidized to the corresponding aldehydes or ketones.[7]
-
Diels-Alder Adducts: DDQ is a potent dienophile and can participate in Diels-Alder reactions if a suitable diene is present in the substrate.[4]
-
Michael Adducts: The hydroquinone byproduct of DDQ can sometimes form Michael adducts.[4]
Quantitative Data Summary
The following tables summarize representative yields and byproduct ratios found in the literature for reactions involving dimethoxybenzylamine derivatives.
Table 1: Diastereoselectivity in Pictet-Spengler Reactions
| Amine Substrate | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Diastereomeric Ratio (cis:trans or trans:cis) | Yield (%) |
| Tryptophan derivative | Aryl aldehyde | TFA | Dichloromethane | Not specified | 3:1 (undesired:desired) | Not specified |
| Tryptophan derivative | Aryl aldehyde | Dichloroacetic acid | Dichloromethane | Not specified | Favorable for desired isomer | Not specified |
| Tryptophan methyl ester | Piperonal | Not specified | Acetonitrile | Not specified | 99:1 (cis:trans) | 82 (for Cialis synthesis) |
| Tryptophan methyl ester | Aryl methyl ketones | Not specified | Not specified | Not specified | 1:1 to 5:1 (trans favored) | Quantitative |
Table 2: Byproduct Formation in DMB-Amine Deprotection
| Substrate Type | Deprotection Reagent | Scavenger | Byproduct(s) | Yield of Deprotected Product (%) |
| N-(2,4-DMB)-amide | p-TsOH | None | 2,4-Dimethoxybenzyl cation derived products | Good to quantitative |
| N-(3,4-DMB)-sulfonamide | Bi(OTf)₃ | None | Tribenzocyclononane | Good to excellent |
| N-(2,4-DMB)-maleimide | TFA | Anisole | Anisole adducts of DMB cation | Varies with substrate electronics |
| Benzyl ethers | DDQ | None | Corresponding benzaldehyde | High selectivity for p-methoxybenzyl ethers |
Key Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetic Acid (TFA) Cleavage of a DMB Protecting Group
WARNING: TFA is a highly corrosive acid and should be handled with extreme caution in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA, a scavenger, and co-solvents as needed. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For substrates sensitive to water, anhydrous conditions using TFA and a scavenger like anisole in dichloromethane (DCM) can be used.
-
Reaction Setup: Dissolve the DMB-protected compound in a minimal amount of a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add the pre-cooled cleavage cocktail to the stirred solution of the substrate at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove scavengers and their byproducts.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: General Procedure for 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) Cleavage of a DMB Protecting Group
-
Reaction Setup: Dissolve the DMB-protected compound in a mixture of an organic solvent (e.g., dichloromethane or toluene) and water (typically a 10:1 to 20:1 ratio).[8]
-
Addition of DDQ: Add DDQ (typically 1.1 to 1.5 equivalents) to the solution. The reaction mixture will usually turn dark green or brown, indicating the formation of a charge-transfer complex.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC for the disappearance of the starting material. Reaction times can vary from 30 minutes to several hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product, which may contain 2,4-dimethoxybenzaldehyde, can be purified by flash column chromatography.
Signaling Pathways and Logical Relationships
Pictet-Spengler Reaction: Kinetic vs. Thermodynamic Pathway
Caption: Control of diastereoselectivity in the Pictet-Spengler reaction.
Byproduct Formation Pathway in Acidic DMB Cleavage
Caption: Fate of the DMB cation during acidic deprotection.
References
- 1. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction [ouci.dntb.gov.ua]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3,5-Dimethoxybenzyl)methylamine Products
Welcome to the technical support center for the purification of (3,5-Dimethoxybenzyl)methylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities largely depend on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials: Such as 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzyl alcohol.
-
By-products: Imines or other condensation products can form, especially during reductive amination.[1]
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts may be present.[2]
-
Degradation Products: Benzylamines can be susceptible to oxidation, so related oxides or degradation compounds might appear, particularly during storage or prolonged processing.[1]
-
Solvents: Residual solvents used in the reaction or initial work-up.[2]
Q2: How can I effectively monitor the progress and success of my purification?
A2: A combination of analytical techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing fraction purity during column chromatography. Visualizing with a UV lamp and/or staining agents like ninhydrin (for amines) is effective.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[3][4] It is the industry standard for final purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the purified product and can detect impurities if they are present in sufficient quantities (>1%).[5]
Q3: My this compound product appears to be unstable during purification. What precautions should I take?
A3: Amines, including benzylamines, can be sensitive to air oxidation. To mitigate degradation:
-
Use an Inert Atmosphere: When possible, perform distillations and concentrate solutions under a nitrogen or argon atmosphere.[1]
-
Use Fresh/Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation.
-
Avoid Excessive Heat: Limit the time the compound is exposed to high temperatures. Use vacuum distillation to lower the boiling point.[6]
-
Prompt Processing: Do not leave crude or purified material exposed to air and light for extended periods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue: Poor Separation or Significant Tailing in Silica Gel Chromatography
Q: My product is streaking badly on a standard silica gel column, resulting in poor separation and low purity fractions. Why is this happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like amines on standard silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[7]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[7]
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: These columns have a basic surface that minimizes interactions with the amine product, resulting in much better peak shape.[7]
-
Basic Alumina: Alumina is another polar stationary phase that can be used in its basic or neutral form and often gives better results for amines than silica.
-
-
Reversed-Phase Chromatography: Purifying the amine in its free-base form using a high-pH mobile phase on a C18 column can be highly effective, as it increases the compound's hydrophobicity and retention.[7]
Issue: Product Loss During Aqueous Work-up/Extraction
Q: I am experiencing low yields after performing a liquid-liquid extraction. Where is my product going?
A: this compound is a base. If your aqueous layer is acidic or even neutral, the amine can become protonated to form an ammonium salt (R-NH2CH3⁺). This salt is highly soluble in water and will not be efficiently extracted into an organic solvent.
Solutions:
-
Control the pH: Before extracting your product into an organic solvent, ensure the aqueous layer is distinctly basic. Adjust the pH to >10 using a base like 1-2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).
-
Use Brine: Washing with a saturated sodium chloride (brine) solution can decrease the solubility of your organic product in the aqueous layer and help break up emulsions, improving recovery.[8]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to ensure more complete recovery.
Issue: Difficulty with Recrystallization
Q: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals, or it simply won't crystallize at all. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. This compound is a liquid or low-melting solid, making direct recrystallization challenging.[9][10] A highly effective strategy is to first convert it to a salt.
Solutions:
-
Form a Salt: Convert the amine to its hydrochloride (HCl) or other salt. These salts are typically crystalline solids with much higher melting points. Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The salt will often precipitate directly. This solid can then be easily recrystallized.[1][11]
-
Optimize Solvent System: If recrystallizing the free base or salt, ensure you are using an appropriate solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[12] You may need to screen various solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Control Cooling Rate: Allow the solution to cool slowly. Rapid cooling encourages oiling or the formation of very small, impure crystals. Insulating the flask can help.
-
Seeding: If you have a pure crystal, add a tiny amount to the cooled, saturated solution to induce crystallization.
Data Presentation: Comparison of Purification Methods
The following table summarizes expected outcomes from various purification methods for this compound on a laboratory scale.
| Purification Method | Typical Purity | Typical Yield | Scale | Pros | Cons |
| Flash Chromatography (Silica + 1% TEA) | 95-99% | 70-85% | mg - multi-g | High resolution for difficult separations. | Requires solvent, time-consuming, potential for product loss on column. |
| Recrystallization of HCl Salt | >99% | 80-95% (after salt formation) | g - kg | Excellent for achieving high purity, scalable.[13][14] | Requires product to be a stable, crystalline salt; introduces extra steps. |
| Vacuum Distillation | 90-98% | 60-90% | >5 g | Good for removing non-volatile or highly volatile impurities, fast for large scales.[1][6] | Requires thermal stability, less effective for separating compounds with close boiling points. |
| Acid-Base Extraction | ~90-95% | 85-95% | g - kg | Removes neutral and acidic impurities effectively, simple and scalable. | Does not remove other basic impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with Triethylamine
-
Adsorb Sample: Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Prepare Column: Dry-pack a glass column with silica gel (approx. 50 g). Wet the column with the starting mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine), ensuring no air bubbles are trapped.
-
Load and Elute: Carefully add the adsorbed sample to the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the product.
-
Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolate Product: Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine (1.0 g) in 15 mL of diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no more precipitate forms.
-
Isolate Crude Salt: Collect the resulting white solid by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Transfer the crude salt to a new flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or an ethanol/ether mixture) and heat gently until all the solid dissolves.
-
Crystallize: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolate Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
(Optional) Free-Basing: To recover the free amine, dissolve the pure salt in water, basify the solution with NaOH (pH >10), and extract the purified amine with an organic solvent like DCM or ethyl acetate. Dry the organic layer and concentrate to obtain the final product.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound CAS#: 77775-71-4 [chemicalbook.com]
- 10. CAS 77775-71-4: this compound [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. theasengineers.com [theasengineers.com]
- 14. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
Technical Support Center: Purification of (3,5-Dimethoxybenzyl)methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3,5-Dimethoxybenzyl)methylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification method.
Column Chromatography
Column chromatography is a common method for purifying this compound. However, challenges can arise due to the basic nature of the amine group.
Problem: Poor Separation or Tailing Peaks
-
Possible Cause: Interaction of the basic amine with the acidic silica gel surface.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1%).[1][2] This neutralizes the acidic sites on the silica gel, reducing tailing and improving peak shape.[3]
-
Solution 2: Alternative Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[1][2]
-
Solution 3: Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an effective alternative.[4]
Problem: Compound Decomposition on the Column
-
Possible Cause: The acidic nature of the silica gel may cause degradation of acid-sensitive compounds.
-
Solution 1: Deactivated Silica: Use deactivated silica gel, which is less acidic.
-
Solution 2: Rapid Purification: Perform flash chromatography to minimize the time the compound spends on the column.
-
Solution 3: Alternative Purification Method: Consider non-chromatographic methods like acid-base extraction or distillation.
Problem: Compound Does Not Elute from the Column
-
Possible Cause: The compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate or add a more polar solvent like methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzyl chloride, byproducts from the reaction, and residual solvents. The specific impurities will depend on the synthetic route used.
Q2: Can I purify this compound by distillation?
A2: Yes, distillation under reduced pressure can be a suitable method for purifying this compound, especially for removing non-volatile impurities. The boiling point of the related compound, 3,5-dimethoxybenzylamine, is 94-96 °C at 0.1 mmHg, which can serve as a starting point for determining the distillation conditions.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization can be effective if the compound is a solid at room temperature and a suitable solvent is found. The related compound, 3,5-dimethoxybenzylamine, is a solid with a melting point of 35-37 °C. Finding a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures is key.
Q4: How can I remove acidic or neutral impurities from my amine product?
A4: Acid-base extraction is a highly effective method.[4] Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while acidic and neutral impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.[4]
Q5: What analytical techniques can I use to assess the purity of this compound?
A5: Purity can be assessed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful with a UV detector, given the aromatic nature of the compound.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and provides information on both purity and impurity identity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution, applicable to a wide range of impurities. | Can be time-consuming, potential for product loss on the column. |
| Distillation | 95-99% | 70-95% | Effective for removing non-volatile impurities, scalable. | Requires thermal stability of the compound, may not remove impurities with similar boiling points. |
| Acid-Base Extraction | >97% | 80-98% | Simple, rapid, and effective for removing acidic and neutral impurities. | Less effective for removing other basic impurities. |
| Recrystallization | >99% | 50-80% | Can yield very high purity product. | Dependent on finding a suitable solvent, can have lower yields. |
Note: The values presented are typical and may vary depending on the nature and amount of impurities in the crude product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. To mitigate peak tailing, 0.5% triethylamine can be added to the mobile phase.[4]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously and allow the layers to separate. The protonated amine will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer. Wash the organic layer again with 1M HCl to ensure complete extraction of the amine.
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide, until the solution is basic (pH > 10), which will deprotonate the amine and may cause it to precipitate or form an oily layer.
-
Extraction: Extract the purified amine back into an organic solvent (e.g., three times with diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
References
common side reactions with (3,5-Dimethoxybenzyl)methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,5-Dimethoxybenzyl)methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via reductive amination?
A1: The most common side reactions during the synthesis of this compound from 3,5-dimethoxybenzaldehyde and methylamine are the formation of a tertiary amine through dialkylation and the over-reduction of the starting aldehyde to 3,5-dimethoxybenzyl alcohol. In some cases, incomplete reaction can leave residual imine intermediate in the product mixture.[1][2][3]
Q2: My reductive amination reaction is showing poor conversion. What are the possible causes and solutions?
A2: Poor conversion in reductive amination can be due to several factors:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is a crucial step. This equilibrium can be influenced by pH and the presence of water.
-
Troubleshooting: Consider the addition of a catalytic amount of a weak acid like acetic acid to promote imine formation. Ensure your reagents and solvents are sufficiently dry, as excess water can hinder the reaction.[4]
-
-
Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.
-
Troubleshooting: Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the imine over the aldehyde.[5] If using a less selective reducing agent like sodium borohydride, you may need to carefully control the reaction temperature and addition rate to minimize aldehyde reduction.[2] Increasing the equivalents of the reducing agent might also improve conversion.
-
-
Low Reactivity of Starting Materials: While generally reactive, the specific batch of 3,5-dimethoxybenzaldehyde could have impurities that inhibit the reaction.
-
Troubleshooting: Ensure the purity of your starting materials. Using freshly distilled aldehyde can sometimes improve results.
-
Q3: I am observing the formation of a significant amount of N,N-dimethyl-(3,5-dimethoxybenzyl)amine (tertiary amine). How can I minimize this side product?
A3: The formation of the tertiary amine is a result of the product, this compound, reacting with another molecule of 3,5-dimethoxybenzaldehyde.
-
Troubleshooting:
-
Control Stoichiometry: Using a slight excess of methylamine relative to the aldehyde can help to favor the formation of the secondary amine.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the aldehyde and amine can help to reduce the newly formed secondary amine before it has a chance to react further.
-
Stepwise Procedure: A stepwise approach where the imine is pre-formed before the addition of the reducing agent can sometimes give better control and reduce dialkylation.[6]
-
Q4: Can this compound undergo oxidation? What are the products?
A4: Yes, benzylamines, particularly those with electron-donating groups like methoxy groups, can be susceptible to oxidation.[7][8][9] The primary oxidation product is the corresponding imine, N-(3,5-dimethoxybenzylidene)methylamine. Further oxidation or hydrolysis of the imine can lead to other impurities.
Q5: How can I prevent the oxidation of this compound during storage and in my reactions?
A5: To prevent oxidation:
-
Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Reactions: When performing reactions, especially those that are heated or run for extended periods, it is advisable to use degassed solvents and maintain an inert atmosphere. Avoid exposure to strong oxidizing agents unless intended.
Q6: Is this compound sensitive to acidic or basic conditions?
A6: Benzylamines with electron-donating dimethoxy groups can be sensitive to strong acidic conditions, which could potentially lead to cleavage of the benzyl group. The compound is generally stable to mild basic conditions.
Q7: I suspect my sample of this compound is impure. What analytical methods can I use to check its purity?
A7: A combination of analytical techniques can be used to assess the purity of your sample:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to detect and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting aldehyde | Inefficient imine formation. | - Add a catalytic amount of acetic acid. - Ensure anhydrous conditions. |
| Aldehyde is being reduced to the corresponding alcohol. | - Use a more selective reducing agent like NaBH(OAc)₃. - Add NaBH₄ portion-wise at a lower temperature. | |
| Impure starting materials. | - Check the purity of 3,5-dimethoxybenzaldehyde and methylamine. - Purify the aldehyde by distillation or recrystallization if necessary. | |
| Multiple spots on TLC, including a higher running spot | Formation of tertiary amine (dialkylation). | - Use a slight excess of methylamine. - Add the reducing agent slowly. - Consider a stepwise reaction protocol. |
| Product is an oil and difficult to purify | Presence of multiple side products. | - Optimize reaction conditions to improve selectivity. - Purify via column chromatography or distillation under reduced pressure. |
Problem 2: Product Instability or Decomposition
| Symptom | Possible Cause | Troubleshooting Steps |
| Product darkens over time or upon exposure to air | Oxidation to the imine or other colored byproducts. | - Store under an inert atmosphere (N₂ or Ar). - Store in a refrigerator or freezer. - Handle with degassed solvents. |
| Decomposition during acidic workup | Lability of the dimethoxybenzyl group in strong acid. | - Use milder acidic conditions for extraction or quenching. - Consider an alternative purification method that avoids strong acids. |
| Formation of insoluble material | Polymerization. | - Avoid high temperatures for prolonged periods. - Store in a dilute solution if prone to polymerization in neat form. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound from 3,5-dimethoxybenzaldehyde and methylamine using sodium triacetoxyborohydride.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Methylamine (e.g., 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3,5-dimethoxybenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane.
-
Add methylamine solution (1.1 - 1.2 eq) to the flask and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate container, weigh sodium triacetoxyborohydride (1.2 - 1.5 eq).
-
Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions over 15-20 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Common side reactions in the synthesis and handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (3,5-Dimethoxybenzyl)methylamine
Welcome to the technical support center for (3,5-Dimethoxybenzyl)methylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their chemical reactions involving this versatile reagent.
Section 1: Reductive Amination
Reductive amination is a cornerstone method for synthesizing tertiary amines from the secondary amine this compound and a carbonyl compound.[1][2] This process involves the formation of an iminium ion intermediate, which is then reduced in situ.[2] The choice of reducing agent is critical for success, with reagents like sodium triacetoxyborohydride [NaB(OAc)₃H] being highly effective as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[1]
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is giving a low yield of the desired tertiary amine. What are the common causes?
A1: Low yields can stem from several factors. The most common issues are inefficient iminium ion formation, improper choice of reducing agent, or suboptimal reaction conditions.
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Iminium Ion Formation: The reaction of the secondary amine with an aldehyde or ketone to form the iminium ion is an equilibrium process. This step is often acid-catalyzed. Adding a small amount of a weak acid, like acetic acid, can significantly improve the rate of formation.[3] However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.
-
Reducing Agent: Ensure your reducing agent is fresh and added at the correct time. For sensitive substrates, it is often best to allow the amine and carbonyl to stir for a period (e.g., 15-60 minutes) to allow for iminium formation before adding the reducing agent.[3]
-
Solvent and Temperature: The reaction is typically run in solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF). Ensure your reactants are soluble. Most reductive aminations proceed efficiently at room temperature.
Q2: I am observing a significant amount of alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?
A2: This indicates that your reducing agent is not selective enough and is reducing the carbonyl group faster than the iminium ion.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride [NaB(OAc)₃H] is the reagent of choice for its high selectivity in reducing iminium ions over ketones or aldehydes.[1] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the carbonyl starting material, especially if iminium formation is slow.
-
Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent. A large excess can lead to side reactions.
Q3: The reaction is very slow or appears to have stalled. How can I improve the reaction rate?
A3: A sluggish reaction is often due to poor iminium ion formation or low reactivity of the carbonyl compound.
-
Catalytic Acid: As mentioned, adding a catalytic amount of acetic acid can accelerate iminium ion formation.
-
Dehydrating Agents: Since water is a byproduct of iminium formation, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the product.
-
Temperature: For very unreactive ketones, gentle heating (e.g., to 40-50 °C) may be required, but this should be done cautiously as it can also promote side reactions.
Data Presentation
Table 1: Optimization of Reductive Amination of Cyclohexanone with this compound
| Entry | Reducing Agent (equiv.) | Additive (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | None | MeOH | 4 | 45* |
| 2 | NaBH(OAc)₃ (1.5) | None | DCE | 4 | 78 |
| 3 | NaBH(OAc)₃ (1.5) | AcOH (0.1) | DCE | 2 | 92 |
| 4 | NaCNBH₃ (1.5) | AcOH (to pH ~6) | MeOH | 4 | 88 |
*Major byproduct observed was cyclohexanol.
Diagrams
Caption: Troubleshooting workflow for low yield in reductive amination.
Section 2: Amide Coupling
This compound can be coupled with carboxylic acids to form amides. This transformation typically requires the activation of the carboxylic acid using a coupling agent.[4]
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low yield, and I recover most of my starting amine. Why is this happening?
A1: This is a classic sign of inefficient carboxylic acid activation or hydrolysis of the activated intermediate.[5]
-
Anhydrous Conditions: Amide coupling reagents and their activated intermediates are highly sensitive to moisture. Ensure you are using anhydrous solvents (e.g., DMF, DCM) and running the reaction under an inert atmosphere (N₂ or Ar).[5]
-
Coupling Reagent Choice: The choice of coupling agent is critical. For standard couplings, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt is effective.[4] For more challenging or sterically hindered substrates, more potent reagents like HATU or HBTU may be necessary.
-
Stoichiometry and Base: Ensure you are using at least 1 equivalent of the coupling agent and carboxylic acid. A non-nucleophilic base, such as DIPEA or triethylamine, is often required (1.5-2.0 equivalents) to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such.[4]
Q2: How do I choose the right solvent for my amide coupling reaction?
A2: The ideal solvent should fully dissolve all reactants and be non-reactive.
-
DCM (Dichloromethane): A good first choice for many reactions due to its inertness and ease of removal.
-
DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that can dissolve a wide range of substrates, including more polar carboxylic acids and amine salts.[4] It must be anhydrous.
-
THF (Tetrahydrofuran): Another good option, but care must be taken to ensure it is anhydrous and free of peroxides.
Data Presentation
Table 2: Comparison of Coupling Reagents for the Reaction of Benzoic Acid and this compound
| Entry | Coupling System (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | EDC·HCl (1.2) | DIPEA (2.0) | DCM | 25 | 75 |
| 2 | EDC·HCl (1.2) / HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 94 |
| 3 | DCC (1.1) | None | DCM | 25 | 85* |
| 4 | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 96 |
*Purification complicated by dicyclohexylurea (DCU) byproduct.
Diagrams
Caption: Decision tree for choosing an amide coupling method.
Section 3: Reagent Stability and Benzyl Group Cleavage
The 3,5-dimethoxybenzyl group is structurally similar to the p-methoxybenzyl (PMB) protecting group.[6] The two electron-donating methoxy groups make the benzylic position highly susceptible to cleavage under oxidative or moderately acidic conditions.[7][8]
Frequently Asked Questions (FAQs)
Q1: My product is degrading during silica gel chromatography or upon storage. Could the (3,5-dimethoxybenzyl) group be cleaving?
A1: Yes, this is a strong possibility. The electron-rich benzene ring makes the benzyl group labile to acid.
-
Acidic Conditions: Standard silica gel can be slightly acidic. If you observe streaking or decomposition on the column, try neutralizing the silica gel by flushing it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before loading your sample.
-
Workup: Avoid acidic aqueous workups (e.g., washing with 1M HCl) if the group needs to be retained. Use saturated sodium bicarbonate or brine instead.
-
Storage: Store products in a freezer, and if they are oils, consider dissolving them in a neutral solvent for long-term storage.
Q2: I want to intentionally remove the (3,5-dimethoxybenzyl) group. What conditions should I use?
A2: Cleavage can be achieved effectively under either oxidative or acidic conditions.
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective for cleaving electron-rich benzyl groups.[6] The reaction is typically fast and clean, performed in a solvent like DCM, often with a small amount of water.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) will readily cleave the group.[8] The reaction is often performed in DCM at room temperature. A cation scavenger, such as anisole or triethylsilane, is sometimes added to prevent side reactions from the released benzyl cation.
Data Presentation
Table 3: Conditions for Cleavage of N-(3,5-dimethoxybenzyl)-N-methylbenzamide
| Entry | Reagent (equiv.) | Scavenger | Solvent | Time (h) | Yield of N-methylbenzamide (%) |
| 1 | DDQ (1.5) | None | DCM/H₂O (18:1) | 1 | 95 |
| 2 | CAN (2.2) | None | MeCN/H₂O (3:1) | 1 | 89 |
| 3 | TFA (20%) | None | DCM | 2 | 70* |
| 4 | TFA (20%) | Anisole | DCM | 2 | 91 |
*Side products from Friedel-Crafts type reactions observed.
Diagrams
Caption: Schematic of cleavage pathways for the (3,5-dimethoxybenzyl) group.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add this compound (1.05 equiv).
-
Add glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride [NaB(OAc)₃H] (1.5 equiv) portion-wise over 5 minutes. A gas evolution may be observed.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), 1-Hydroxybenzotriazole (HOBt) (1.2 equiv), and this compound (1.1 equiv) in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the solution and stir for 5 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) in a single portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Oxidative Cleavage of the (3,5-Dimethoxybenzyl) Group using DDQ
-
Dissolve the N-(3,5-dimethoxybenzyl) substrate (1.0 equiv) in a mixture of dichloromethane (DCM) and water (18:1 v/v, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) portion-wise. The solution will typically turn dark green or brown.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of Celite® to remove the hydroquinone byproduct, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Synthesis of (3,5-Dimethoxybenzyl)methylamine
Welcome to the technical support center for the synthesis of (3,5-Dimethoxybenzyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine.[1] This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1][2]
Q2: I am observing a significant amount of unreacted 3,5-dimethoxybenzaldehyde in my reaction mixture. What could be the cause?
A2: Incomplete consumption of the starting aldehyde can be due to several factors:
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Inefficient imine formation: The initial reaction between the aldehyde and methylamine to form the imine is an equilibrium process.[2] Ensure your reaction conditions favor imine formation, such as using a suitable solvent and allowing sufficient reaction time before adding the reducing agent.
-
Competitive reduction of the aldehyde: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde directly to 3,5-dimethoxybenzyl alcohol, competing with the reduction of the imine.[3]
-
Poor quality of reagents: Ensure the aldehyde and methylamine are of high purity and the solvent is anhydrous, as water can hinder imine formation.
Q3: My yield of this compound is low, and I am isolating a significant amount of a side product. What could this side product be?
A3: A common side product in reductive aminations is the tertiary amine, formed from the reaction of the desired secondary amine with another molecule of the aldehyde and subsequent reduction. To minimize this, it is advisable to use a slight excess of the amine relative to the aldehyde. Another possible side product is 3,5-dimethoxybenzyl alcohol, resulting from the direct reduction of the starting aldehyde.
Q4: How can I best purify the crude this compound?
A4: Purification can typically be achieved through the following methods:
-
Acid-base extraction: As an amine, the product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.
-
Flash column chromatography: This is an effective method for separating the desired amine from starting materials and byproducts.[4] A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective imine formation. | Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Ensure anhydrous reaction conditions. |
| Deactivated reducing agent. | Use a fresh batch of the reducing agent. Some borohydride reagents are moisture-sensitive.[3] | |
| Low reactivity of the aldehyde. | While 3,5-dimethoxybenzaldehyde is generally reactive, extending the reaction time or slightly increasing the temperature may improve conversion. | |
| Presence of 3,5-Dimethoxybenzyl Alcohol Impurity | The reducing agent is too strong and is reducing the aldehyde. | If using NaBH₄, consider a two-step process where the imine is formed first before adding the reducing agent. Alternatively, switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[1][5] |
| Presence of Tertiary Amine Impurity | The secondary amine product is reacting further with the aldehyde. | Use a slight excess of methylamine (e.g., 1.1 to 1.5 equivalents) relative to the 3,5-dimethoxybenzaldehyde. |
| Difficulty in Isolating the Product | The product is soluble in both organic and aqueous phases during workup. | During acid-base extraction, ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the amine and sufficiently basic (pH ~10-12) to deprotonate it for extraction into the organic phase. Salting out the aqueous layer with NaCl can help to reduce the solubility of the amine. |
| Incomplete Reaction (Imine still present) | Insufficient amount or activity of the reducing agent. | Increase the equivalents of the reducing agent. Ensure the chosen reducing agent is compatible with the solvent and reaction conditions. For example, NaBH(OAc)₃ is sensitive to water and not ideal for use in methanol.[3] |
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents | Typical Yield Range |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde; often requires a two-step procedure.[3] | Methanol, Ethanol | 60-85% |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the imine over the aldehyde, allowing for a one-pot reaction.[1] | Highly toxic, generates cyanide waste.[1] | Methanol, THF | 80-95% |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for the imine, good for a wide range of substrates, less toxic than NaBH₃CN.[5][6] | Moisture sensitive, can be more expensive.[3] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | 85-98% |
Yield ranges are approximate and can vary based on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)
This protocol is adapted from general procedures for reductive amination using NaBH(OAc)₃.[4][6]
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Methylamine (e.g., as a solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-dimethoxybenzaldehyde (1.0 equiv) in anhydrous DCM, add a solution of methylamine (1.1-1.2 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM or 0-50% ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step Procedure)
This protocol is based on general procedures for reductive amination using NaBH₄.[3][7]
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Methylamine (e.g., as a solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv) and methylamine (1.1-1.2 equiv) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equiv) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Over-alkylation Side Products of (3,5-Dimethoxybenzyl)methylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the over-alkylation side products encountered during the synthesis of N-alkylated (3,5-Dimethoxybenzyl)methylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common over-alkylation side products when synthesizing N-alkyl-(3,5-Dimethoxybenzyl)methylamine?
When alkylating this compound, particularly with reactive alkylating agents like methyl iodide, two primary over-alkylation side products are commonly observed:
-
N,N-dimethyl-(3,5-Dimethoxybenzyl)amine: This tertiary amine is formed when the initially formed secondary amine, N-methyl-(3,5-dimethoxybenzyl)amine, undergoes a second alkylation.
-
Quaternary Ammonium Salt: Further alkylation of the tertiary amine leads to the formation of a quaternary ammonium salt. These salts are often highly stable.[1]
The formation of these side products is driven by the fact that the mono-alkylated product is often more nucleophilic than the starting amine, making it more susceptible to further reaction with the alkylating agent.[2]
Q2: How can I minimize the formation of these over-alkylation byproducts?
The most effective method to achieve selective mono-N-alkylation and minimize over-alkylation is through reductive amination . This one-pot reaction involves the condensation of 3,5-dimethoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3][4] This method avoids the stepwise increase in nucleophilicity that plagues direct alkylation with alkyl halides.
Other strategies to control direct alkylation include:
-
Stoichiometry Control: Using a large excess of the starting amine, this compound, can statistically favor the mono-alkylation product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity.
Q3: What are the key differences in experimental outcomes between direct alkylation and reductive amination for this synthesis?
Direct alkylation often leads to a mixture of products that can be challenging to separate, resulting in lower yields of the desired mono-alkylated product. In contrast, reductive amination typically provides a much cleaner reaction profile with the mono-alkylated product being the major component, leading to higher isolated yields.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired N-methyl-(3,5-dimethoxybenzyl)amine and significant amounts of N,N-dimethyl and quaternary salt byproducts. | Over-alkylation due to high reactivity of the alkylating agent and the product amine. | 1. Switch to Reductive Amination: This is the most reliable method for selective mono-alkylation. 2. Modify Direct Alkylation Conditions: a. Use a large excess (3-5 equivalents) of this compound. b. Add the alkylating agent slowly and at a low temperature (e.g., 0 °C). c. Use a less reactive alkylating agent if possible (e.g., dimethyl sulfate instead of methyl iodide). |
| Reaction is sluggish or does not go to completion. | Insufficient reactivity of the starting materials or non-optimal reaction conditions. | 1. Increase Reaction Temperature: If using a less reactive alkylating agent, gentle heating may be required. Monitor for byproduct formation. 2. Change Solvent: A more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction. 3. Use a Stronger Base (for direct alkylation): A non-nucleophilic base like potassium carbonate can help to drive the reaction forward by neutralizing the acid formed. |
| Difficulty in purifying the desired product from the reaction mixture. | Similar polarities of the desired product and the over-alkylated side products. | 1. Column Chromatography: Careful column chromatography on silica gel is often necessary. A gradient elution system may be required to achieve good separation. 2. Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Formation of an insoluble precipitate. | Formation of the quaternary ammonium salt, which is often poorly soluble in organic solvents. | 1. Characterize the Precipitate: Isolate the solid and characterize it by NMR and Mass Spectrometry to confirm its identity. 2. Adjust Reaction Conditions: To avoid its formation, refer to the solutions for minimizing over-alkylation. |
Data Presentation
The following table provides an illustrative comparison of typical product distributions for the N-methylation of a substituted benzylamine via direct alkylation versus reductive amination. Note: This data is representative and actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction Method | Desired Product (Mono-alkylated) | Di-alkylated Side Product | Quaternary Ammonium Salt | Starting Material Recovery |
| Direct Alkylation (1.1 eq. CH₃I) | 30-50% | 20-40% | 10-20% | 5-10% |
| Direct Alkylation (5 eq. Amine) | 60-75% | 10-20% | <5% | 10-15% |
| Reductive Amination | >90% | <5% | Not Detected | <5% |
Experimental Protocols
Protocol 1: Reductive Amination of 3,5-Dimethoxybenzaldehyde with Methylamine
This protocol is the recommended method for the synthesis of N-methyl-(3,5-dimethoxybenzyl)amine, minimizing over-alkylation.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Methylamine (e.g., 40% solution in water or 2M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, can catalyze imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in DCM.
-
Add methylamine solution (1.1 - 1.5 eq) to the stirred solution.
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Direct Alkylation of this compound with Methyl Iodide (for comparison)
This protocol illustrates a direct alkylation method, which is prone to over-alkylation.
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Acetone
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of starting material and the formation of products.
-
After the reaction, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture that requires careful purification by column chromatography to separate the desired mono-methylated product from the di-methylated and quaternary ammonium salt byproducts.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
managing steric hindrance in (3,5-Dimethoxybenzyl)methylamine reactions
Technical Support Center: (3,5-Dimethoxybenzyl)methylamine
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the steric hindrance presented by the 3,5-dimethoxy substitution pattern.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to work with in coupling and substitution reactions?
A1: The primary challenge is steric hindrance. The two methoxy groups at the 3 and 5 positions of the benzyl ring create a sterically congested environment around the nitrogen atom of the methylamine side chain. This bulkiness can impede the approach of electrophiles or catalyst complexes, leading to slower reaction rates, incomplete conversion, or the need for more forcing reaction conditions compared to less substituted benzylamines.[1]
Q2: In which common reactions is this steric hindrance most problematic?
A2: The steric hindrance is most impactful in reactions that require direct access to the nitrogen atom's lone pair or the N-H bond. This includes:
-
N-Acylation: Reaction with bulky acylating agents may be slow or incomplete.
-
N-Alkylation: Introducing bulky alkyl groups can be difficult, often requiring more reactive alkylating agents or harsher conditions.[2]
-
Reductive Amination: Coupling with sterically demanding ketones can lead to low yields of the desired tertiary amine.[3][4]
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): The formation of the key palladium-amide intermediate can be inhibited, requiring specialized ligands to facilitate the reaction.[5][6]
Q3: Are there general strategies to improve reaction outcomes with this amine?
A3: Yes. General strategies focus on overcoming the kinetic barrier imposed by the steric bulk:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric repulsion.
-
Use More Reactive Reagents: For example, using an acyl chloride instead of an anhydride, or an alkyl triflate instead of an alkyl bromide.
-
Select Appropriate Catalysts/Ligands: In catalyzed reactions like Buchwald-Hartwig amination, using catalysts with bulky, electron-rich ligands is crucial.[7][8]
-
Extend Reaction Times: Allow sufficient time for the sterically hindered reaction to proceed to completion.
-
Optimize Solvent: Solvents can influence the transition state. For some reactions, polar aprotic solvents like DMF or DMSO are effective. For others, like certain aza-Michael reactions, polar protic solvents such as fluorinated alcohols may be beneficial.[9]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination with Aryl Chlorides/Bromides
Question: I am attempting a Buchwald-Hartwig amination using this compound and an aryl chloride, but I am getting low yield and recovering starting materials. What can I do?
Answer: This is a common issue stemming from the steric hindrance of both the amine and the challenge of activating aryl chlorides. Here is a troubleshooting workflow:
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Data Summary: Ligand Choice for Hindered Amines
The choice of ligand is critical for the success of cross-coupling reactions with sterically hindered secondary amines.[5][6] Bulky, electron-rich dialkylbiaryl phosphine ligands promote the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[5]
| Ligand Type | Example | Suitability for this compound | Expected Outcome |
| Simple Triarylphosphine | PPh₃ | Poor | Low to no conversion, catalyst decomposition. |
| First-Gen Biarylphosphine | P(o-tol)₃ | Moderate | Slow reaction, may require high catalyst loading. |
| Bulky Dialkylbiarylphosphine | XPhos, RuPhos | Excellent | High yields, lower catalyst loading, milder conditions possible. [6] |
| Ferrocene-based | dppf | Moderate to Good | Generally effective, but dialkylbiarylphosphines are often superior for hindered secondary amines.[5] |
| N-Heterocyclic Carbene (NHC) | IPr, SIPr | Excellent | Highly active catalysts, effective for challenging aryl chlorides. [10] |
Issue 2: Incomplete Reaction in Reductive Amination with a Bulky Ketone
Question: I am trying to synthesize a tertiary amine by reacting this compound with 2-adamantanone via reductive amination, but the reaction is stalling at ~30% conversion. How can I drive it to completion?
Answer: This reaction is challenging due to the steric bulk of both the amine and the ketone. The key is to optimize the conditions for forming the intermediate iminium ion and ensuring its effective reduction.
Key Troubleshooting Steps:
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is often too reactive and can reduce the ketone before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is a milder, acid-tolerant reducing agent that selectively reduces the iminium ion over the ketone.[11] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[12]
-
pH Control: Imine/iminium ion formation is typically fastest under weakly acidic conditions (pH 4-6).[13] Adding a stoichiometric amount of acetic acid can be crucial to catalyze imine formation without decomposing the reducing agent.
-
Water Scavenging: The formation of the imine from the amine and ketone is a condensation reaction that releases water. In difficult cases, adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the imine, increasing the concentration of the species to be reduced.
-
Solvent and Temperature: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents. For very hindered substrates, gently heating the reaction (e.g., to 40-50 °C) can increase the rate of imine formation.
Data Summary: Reducing Agent Comparison for Hindered Substrates
| Reducing Agent | Typical Conditions | Pros | Cons for Hindered Reactions |
| NaBH₄ | MeOH, EtOH | Inexpensive, powerful | Can reduce ketone/aldehyde starting material; less selective.[12] |
| NaBH₃CN | MeOH, pH 5-6 | Highly selective for iminium ions | Toxic (cyanide byproduct); less reactive than NaBH(OAc)₃.[12] |
| NaBH(OAc)₃ | DCE, THF, AcOH | Highly selective, non-toxic, very effective | More expensive; can be slower. [11] |
| H₂ with Pd/C | H₂ (balloon or Parr), MeOH/EtOH | "Green" reductant, high capacity | May require elevated pressure/temp; potential for debenzylation.[14] |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination with a Hindered Amine
This protocol describes a general procedure for coupling this compound with a challenging aryl chloride, employing best practices for hindered substrates.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 1 eq), the dialkylbiarylphosphine ligand (e.g., XPhos, 0.024 mmol, 1.2 eq), the aryl chloride (2.0 mmol, 100 eq), and sodium tert-butoxide (2.8 mmol, 140 eq).
-
Inerting: The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Solvent and Amine Addition: Anhydrous, degassed toluene (10 mL) is added via syringe, followed by this compound (2.4 mmol, 120 eq).
-
Reaction: The mixture is heated to 100 °C in an oil bath and stirred vigorously for 18 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction is quenched with water and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: High-Yield Reductive Amination with a Bulky Ketone
This protocol provides a method for the reductive amination of this compound with a sterically demanding ketone like cyclohexanone.
Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (5.0 mmol, 1.0 eq) and cyclohexanone (6.0 mmol, 1.2 eq) in 1,2-dichloroethane (DCE, 25 mL).
-
Acid Catalyst: Add glacial acetic acid (5.0 mmol, 1.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 7.5 mmol, 1.5 eq) portion-wise over 15 minutes. The reaction may gently effervesce.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude oil is purified by column chromatography.
References
- 1. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: (3,5-Dimethoxybenzyl)methylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving (3,5-Dimethoxybenzyl)methylamine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work-ups.
Reductive Amination
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is frequently employed in the synthesis of substituted amines. This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
A widely used and mild method for reductive amination involves sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This protocol is valued for its high selectivity and tolerance of various functional groups.
-
Reaction Setup : In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent : To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The reaction is typically stirred for 3 to 24 hours.
-
Monitoring the Reaction : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel to yield the desired tertiary amine.[2]
Quantitative Data: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 18 | Room Temp | 99 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 18 | Room Temp | 93 |
| 4-Anisaldehyde | NaBH₃CN | Methanol | 24 | Room Temp | 93 |
| Acetophenone | H₂/Pd-C | Ethanol | 24 | 40 | 0 |
Troubleshooting and FAQs: Reductive Amination
Q1: My reductive amination reaction is incomplete, and I still see starting material (aldehyde/ketone) on my TLC. What should I do?
A1:
-
Check the stoichiometry: Ensure you are using a slight excess of the amine and the reducing agent.
-
Reaction time: Some reductive aminations can be slow. Allow the reaction to stir for a longer period (e.g., 24 hours).
-
pH adjustment: For imine formation, mildly acidic conditions (pH 6-7) can be beneficial. You can add a small amount of acetic acid to the reaction mixture.[2]
-
Pre-formation of the imine: In some cases, pre-forming the imine by stirring the aldehyde/ketone and amine together for a period before adding the reducing agent can improve yields.[3]
Q2: I am observing the formation of an alcohol byproduct from the reduction of my carbonyl starting material. How can I prevent this?
A2:
-
Choice of reducing agent: Sodium borohydride (NaBH₄) can sometimes reduce the carbonyl group directly.[3] Using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is recommended as they preferentially reduce the iminium ion over the carbonyl.[3][4][5]
-
Order of addition: Add the reducing agent after allowing the imine to form to minimize direct reduction of the carbonyl.
Q3: The purification of my tertiary amine product by column chromatography is difficult. Are there alternative purification methods?
A3:
-
Acid-base extraction: Since the product is a tertiary amine, it can be protonated and extracted into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will yield the purified amine.[6]
-
Salt formation: The amine product can be precipitated as a salt (e.g., hydrochloride salt) by bubbling HCl gas through a solution of the product in a suitable solvent like diethyl ether or by adding a solution of HCl in an organic solvent.[6]
Experimental Workflow: Reductive Amination
Caption: General workflow for a reductive amination reaction.
N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals and biologically active molecules. This reaction involves the coupling of an amine with a carboxylic acid or its derivative.
Experimental Protocol: N-Acylation using an Acyl Chloride
This method is straightforward and generally provides high yields for the synthesis of amides from amines.
-
Reaction Setup : Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Base Addition : Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition : Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up :
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Quantitative Data: N-Acylation
| Amine | Acylating Agent | Base | Solvent | Yield (%) |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH₂Cl₂ | 94 |
| Amide | Acyl chloride | DIPEA | CH₂Cl₂ | 51-94 |
Troubleshooting and FAQs: N-Acylation
Q1: My N-acylation reaction is not going to completion. What could be the issue?
A1:
-
Moisture: Acyl chlorides are highly sensitive to moisture. Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Base: The base is crucial to neutralize the HCl generated during the reaction. Ensure that a sufficient amount of a suitable non-nucleophilic base is used.
-
Reactivity of acyl chloride: If the acyl chloride is not very reactive, you may need to gently heat the reaction mixture or allow it to stir for a longer duration.
Q2: I am observing the formation of a guanidinium byproduct. How can I avoid this?
A2: This side reaction can occur when using certain coupling reagents. The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can help minimize the formation of this byproduct.
Q3: The work-up procedure is leading to a low yield of my amide product. What can I do?
A3:
-
Emulsion formation: During the aqueous work-up, emulsions can sometimes form, leading to loss of product. Adding brine can help to break up emulsions.
-
Product solubility: Ensure that your product is soluble in the extraction solvent. If the product has moderate polarity, multiple extractions may be necessary.
-
pH of washes: Be cautious with the pH during the acid and base washes to avoid hydrolysis of the amide product, especially if it is sensitive.
Logical Relationship: N-Acylation with Acyl Chloride
Caption: Key steps in N-acylation using an acyl chloride.
Sulfonylation
Sulfonylation of amines leads to the formation of sulfonamides, a class of compounds with significant applications in medicinal chemistry. The reaction typically involves a sulfonyl chloride and an amine in the presence of a base.
Experimental Protocol: Sulfonylation of this compound
This protocol describes a standard method for the synthesis of sulfonamides.
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Base Addition : Cool the solution to 0 °C using an ice bath and slowly add a base such as pyridine (1.5 equivalents).
-
Sulfonyl Chloride Addition : Dissolve the desired sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by TLC.
-
Work-up :
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
-
Purification : The crude sulfonamide can be purified by flash column chromatography or recrystallization.
Quantitative Data: Sulfonylation
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 |
| p-Toluidine | Tosyl chloride | Pyridine | - | 100 |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86 |
Troubleshooting and FAQs: Sulfonylation
Q1: The sulfonylation reaction is sluggish. How can I improve the reaction rate?
A1:
-
Solvent: While DCM is common, other aprotic solvents like acetonitrile can sometimes lead to better results.
-
Microwave irradiation: For a significant rate enhancement, microwave-assisted synthesis under solvent-free conditions can be employed, often leading to excellent yields in shorter reaction times.[9]
-
Catalyst: Although not always necessary, the addition of a catalyst like DMAP (4-dimethylaminopyridine) can sometimes accelerate the reaction.
Q2: My secondary amine is not reacting well. Are there specific considerations for secondary amines?
A2: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, which can lead to lower reactivity in sulfonylation reactions.[10] Increasing the reaction temperature or using a more forcing protocol like microwave irradiation might be necessary.
Q3: The work-up is messy, and I am losing my product. What are some tips for a cleaner work-up?
A3:
-
Base removal: If pyridine is used as the base, the 1M HCl wash is crucial for its removal. Ensure thorough washing.
-
Solid-phase extraction: For smaller scale reactions, solid-phase extraction (SPE) can be an efficient work-up method.
-
Crystallization: If the product is a solid, direct crystallization from the reaction mixture (after initial work-up) can be an effective purification method.
Signaling Pathway Analogy: Sulfonylation Reaction
Caption: Simplified reaction pathway for sulfonylation.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cbijournal.com [cbijournal.com]
Technical Support Center: LC-MS/MS Analysis of (3,5-Dimethoxybenzyl)methylamine and its Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of (3,5-Dimethoxybenzyl)methylamine and its potential reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion ESI-MS/MS?
A1: In positive electrospray ionization (ESI) mode, this compound (molar mass: 181.23 g/mol ) will readily form a protonated molecule [M+H]⁺ at m/z 182.2. During collision-induced dissociation (CID), the most common fragmentation pathway for protonated benzylamines involves the loss of the methylamine group, leading to the formation of a stable 3,5-dimethoxybenzyl cation.[1][2][3]
A summary of expected m/z values is provided in the table below.
Q2: What are the likely reaction products of this compound that I should look for in my analysis?
A2: Based on the chemical structure, several reaction products could be present in your sample, arising from synthesis byproducts, degradation, or metabolism. Key potential products include:
-
Oxidation Products: The primary amine can be oxidized to the corresponding hydroxylamine or nitroso compound. More extensive oxidation can lead to the cleavage of the C-N bond, forming 3,5-dimethoxybenzaldehyde, which can be further oxidized to 3,5-dimethoxybenzoic acid.
-
N-Demethylation: The methyl group on the nitrogen could be removed, resulting in 3,5-dimethoxybenzylamine.
-
Hydrolysis Products: Under forced degradation conditions (e.g., strong acid or base), cleavage of the benzyl-nitrogen bond can occur, potentially yielding 3,5-dimethoxybenzyl alcohol.
-
Synthetic Impurities: Depending on the synthetic route, impurities from starting materials, such as 3,5-dimethoxybenzaldehyde, may be present.
Q3: I am observing poor peak shape (tailing) for my analyte. What could be the cause and how can I fix it?
A3: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase chromatography. The primary cause is often the interaction of the protonated amine with acidic silanol groups on the silica-based column packing.
Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., by adding 0.1% formic acid) to keep the analyte consistently protonated and to suppress the ionization of the silanol groups.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology (e.g., BEH) to minimize exposed silanol groups.
-
Mobile Phase Additives: The use of a small amount of a buffer, such as ammonium formate, can help to improve peak shape.[4]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values in your MRM method. Infuse a standard solution directly into the mass spectrometer to optimize cone voltage and collision energy. |
| Ion Suppression (Matrix Effects) | Prepare samples in a clean solvent (e.g., mobile phase) and compare the response to a sample spiked into a blank matrix extract. If ion suppression is observed, improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.[5][6] |
| Poor Ionization | Ensure the mobile phase is compatible with ESI. Acidic conditions (e.g., 0.1% formic acid) generally promote protonation and enhance the signal for amines in positive ion mode.[7] |
| Sample Degradation | Prepare fresh samples and standards. Ensure the stability of the analyte in the autosampler over the course of the analytical run. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A minimum of 10 column volumes is recommended. |
| Mobile Phase Composition | Prepare fresh mobile phases daily. Inconsistent mobile phase composition can lead to retention time shifts. Ensure accurate mixing of mobile phase components. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times. |
| Column Contamination | If retention times are consistently decreasing and peak shapes are deteriorating, the column may be contaminated. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. |
Quantitative Data Summary
The following tables provide representative LC-MS/MS parameters for the analysis of this compound and its potential reaction products. These values may require optimization for your specific instrumentation and chromatographic conditions.
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 182.2 | 151.1 | [M+H - CH₄N]⁺ | 0.100 | 30 | 15 |
| This compound | 182.2 | 121.1 | [C₈H₉O]⁺ | 0.100 | 30 | 25 |
| 3,5-Dimethoxybenzyl alcohol | 169.1 | 151.1 | [M+H - H₂O]⁺ | 0.100 | 25 | 12 |
| 3,5-Dimethoxybenzaldehyde | 167.1 | 139.1 | [M+H - CO]⁺ | 0.100 | 28 | 18 |
| 3,5-Dimethoxybenzoic acid | 183.1 | 165.1 | [M+H - H₂O]⁺ | 0.100 | 25 | 15 |
Table 2: Example Chromatographic Conditions
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | ~ 2.5 - 3.5 min |
Experimental Protocols
Protocol 1: Sample Preparation from a Reaction Mixture
-
Quenching: Quench the reaction by adding an appropriate reagent (e.g., water or a buffered solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of mobile phase (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial before LC-MS/MS analysis.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a molecule and to identify potential degradation products.[2]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
-
Neutralization and Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples.
-
Analysis: Dilute the samples to a final concentration of approximately 10 µg/mL with the mobile phase and analyze by LC-MS/MS.
Visualizations
References
- 1. shimadzu.com.sg [shimadzu.com.sg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
Validation & Comparative
comparative reactivity of 2,5- vs 3,5-dimethoxybenzylamine
A Comparative Guide to the Reactivity of 2,5- and 3,5-Dimethoxybenzylamine
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides an objective comparison of the chemical reactivity of 2,5-dimethoxybenzylamine and 3,5-dimethoxybenzylamine, drawing upon established principles of organic chemistry and supported by data from related substituted benzylamines.
The differential positioning of the two methoxy groups on the benzene ring in these isomers leads to distinct electronic and steric environments, which in turn governs their reactivity as nucleophiles and their propensity to undergo electrophilic aromatic substitution.
Theoretical Comparison of Reactivity
The reactivity of benzylamines can be considered from two main perspectives: the nucleophilicity of the primary amine and the reactivity of the aromatic ring towards electrophiles. These are primarily influenced by the electronic effects (resonance and inductive) and steric hindrance imparted by the methoxy substituents.
Electronic Effects:
-
3,5-Dimethoxybenzylamine: The two methoxy groups are situated meta to the benzylamine moiety. In this configuration, their strong electron-donating resonance (+R) effect does not extend to the benzylic carbon or the amine group. However, they do exert an electron-withdrawing inductive (-I) effect, which slightly deactivates the amine's nucleophilicity compared to an unsubstituted benzylamine. The meta-positioning of these groups leads to an additive deactivating inductive effect on the amine group.
-
2,5-Dimethoxybenzylamine: The methoxy group at the 5-position (para to the benzylamine) strongly donates electron density to the ring and the benzylic carbon through its +R effect, which can enhance the nucleophilicity of the amine. Conversely, the methoxy group at the 2-position (ortho) also contributes a +R effect, but its proximity to the amine group introduces significant steric hindrance. The predicted pKa for 2,5-dimethoxybenzylamine is 9.12.
Steric Effects:
-
3,5-Dimethoxybenzylamine: The methoxy groups are positioned away from the aminomethyl group, resulting in minimal steric hindrance around the nitrogen atom. This allows for relatively unimpeded access of electrophiles to the amine's lone pair.
-
2,5-Dimethoxybenzylamine: The presence of a methoxy group at the ortho position (C2) creates significant steric congestion around the amine functionality. This steric hindrance can impede the approach of bulky electrophiles, potentially reducing the rate of reactions at the nitrogen atom.
Comparative Data Summary
| Feature | 2,5-Dimethoxybenzylamine | 3,5-Dimethoxybenzylamine |
| Predicted pKa | 9.12 | Not available (expected to be slightly lower than benzylamine due to the -I effect of two meta-directing methoxy groups) |
| Electronic Effect on Amine | Competing effects: +R from para-methoxy (activating), -I from both methoxy groups (deactivating) | Primarily -I effect from both methoxy groups (deactivating) |
| Steric Hindrance at Amine | High, due to the ortho-methoxy group | Low |
| Predicted Nucleophilicity | Potentially lower for sterically demanding reactions | Potentially higher for sterically demanding reactions |
| Aromatic Ring Reactivity | Highly activated towards electrophilic aromatic substitution, with directing effects from both methoxy groups | Activated towards electrophilic aromatic substitution, with directing effects from both methoxy groups |
Experimental Protocols
The following is a representative experimental protocol for the acylation of a dimethoxybenzylamine, a common reaction to assess nucleophilic reactivity.
N-Acylation of Dimethoxybenzylamine
Materials:
-
Dimethoxybenzylamine (2,5- or 3,5-isomer) (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the dimethoxybenzylamine isomer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acylated product, which can be further purified by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the key electronic effects influencing the reactivity of the two isomers.
Caption: Electronic and steric effects in dimethoxybenzylamine isomers.
A Comparative Guide to Methylating Agents: Evaluating (3,5-Dimethoxybenzyl)methylamine Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision in chemical synthesis, influencing reaction efficiency, substrate compatibility, and safety. This guide provides a comparative analysis of (3,5-Dimethoxybenzyl)methylamine against well-established and potent methylating agents: diazomethane, methyl iodide, and dimethyl sulfate. While this compound is commercially available, a thorough review of the scientific literature reveals no evidence of its use as a methylating agent. This guide will, therefore, assess its potential efficacy from a theoretical standpoint and contrast it with the proven performance of standard reagents, for which experimental data are available.
This compound: A Theoretical Evaluation
This compound is a benzylamine derivative. From a chemical standpoint, the bond between the methyl group and the nitrogen atom in a benzylamine is a stable covalent bond. The transfer of this methyl group to a substrate would require the cleavage of the N-CH₃ bond, which is energetically unfavorable under typical methylation conditions. The benzyl group is not a good leaving group, and there is no inherent chemical feature in the this compound structure that would facilitate the departure of the benzylamine moiety to release a methyl cation or its equivalent.
Furthermore, the nitrogen atom in this compound is nucleophilic, not electrophilic. In a potential methylation reaction, this compound would more likely act as a nucleophile or a base rather than an electrophilic methyl source. Attempts to use it as a methylating agent would likely require harsh conditions that would be non-selective and impractical for most synthetic applications. In contrast, effective methylating agents possess a labile methyl group attached to a good leaving group.
Comparison with Standard Methylating Agents
The efficacy of a methylating agent is determined by its reactivity, selectivity, and the stability of its leaving group. Diazomethane, methyl iodide, and dimethyl sulfate are widely used because they excel in these areas, albeit with significant safety concerns.
Data Presentation: Quantitative Comparison of Methylating Agents
| Feature | This compound (Theoretical) | Diazomethane | Methyl Iodide | Dimethyl Sulfate |
| Formula | C₁₀H₁₅NO₂ | CH₂N₂ | CH₃I | (CH₃)₂SO₄ |
| Molecular Weight | 181.23 g/mol | 42.04 g/mol | 141.94 g/mol | 126.13 g/mol |
| Reactivity | Very Low / Non-reactive | Very High | High | Very High |
| Leaving Group | Benzylamine (Poor) | Nitrogen Gas (N₂) (Excellent) | Iodide (I⁻) (Good) | Methylsulfate ((CH₃)SO₄⁻) (Good) |
| Typical Substrates | N/A | Carboxylic acids, phenols, alcohols | Phenols, amines, enolates | Phenols, amines, carboxylic acids |
| Byproducts | N/A | N₂ | Metal Iodide Salts | Metal Methylsulfate Salts |
Safety and Toxicity
A critical aspect of selecting a methylating agent is its safety profile. All three standard agents present significant hazards.
| Agent | Key Hazards |
| Diazomethane | Extremely toxic, potentially explosive, and carcinogenic.[1][2][3][4][5] |
| Methyl Iodide | Toxic, volatile, and a suspected carcinogen.[6][7][8][9][10] |
| Dimethyl Sulfate | Highly toxic, corrosive, and a probable human carcinogen.[11][12][13][14][15] |
Due to the lack of application as a methylating agent, there is no specific safety data for this compound in this context. However, as a benzylamine derivative, it should be handled with care, avoiding skin and eye contact and inhalation.
Experimental Protocols for Standard Methylating Agents
Detailed methodologies are crucial for reproducible and safe experimentation. Below are representative protocols for the use of diazomethane and methyl iodide.
Protocol 1: Esterification of a Carboxylic Acid using Diazomethane
This protocol is adapted from standard laboratory procedures for the methylation of carboxylic acids.
Materials:
-
Carboxylic acid
-
Diazomethane solution in diethyl ether (generated in situ)
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
Dissolve the carboxylic acid in a suitable amount of diethyl ether in a flask equipped with a vent to allow for the escape of nitrogen gas.
-
Cool the solution in an ice bath.
-
Slowly add the ethereal solution of diazomethane with gentle swirling. The addition is continued until the yellow color of diazomethane persists, indicating the consumption of the carboxylic acid.[16]
-
Allow the reaction to stand for 10-15 minutes at 0°C.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
The solvent can be removed under reduced pressure to yield the methyl ester.
Safety Precautions: Diazomethane is highly toxic and explosive. All operations must be conducted in a well-ventilated fume hood behind a blast shield. Use of glassware with ground glass joints should be avoided to prevent explosions.[1][2][3]
Protocol 2: O-Methylation of a Phenol using Methyl Iodide
This protocol is a general procedure for the methylation of phenolic hydroxyl groups.
Materials:
-
Phenol
-
Methyl iodide
-
Potassium carbonate (or another suitable base)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve the phenol in acetone or DMF in a round-bottom flask.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add methyl iodide (typically 1.1-1.5 equivalents) to the stirred suspension.
-
The reaction mixture is typically heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the solid base is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the methylated product.
Safety Precautions: Methyl iodide is a toxic and volatile liquid. Handle in a fume hood and wear appropriate personal protective equipment, including gloves and safety goggles.[6][7][9]
Signaling Pathways and Experimental Workflows
The mechanisms of action for these methylating agents are well-understood and can be visualized to clarify their reactivity.
Mechanism of Methylation by Diazomethane
The reaction of diazomethane with a carboxylic acid proceeds via an acid-base reaction followed by nucleophilic substitution.
Mechanism of Methylation by Methyl Iodide
The methylation of a phenoxide with methyl iodide is a classic example of a Williamson ether synthesis, proceeding through an Sₙ2 mechanism.
Hypothetical Methylation by this compound
A hypothetical pathway for methylation would involve the cleavage of the N-CH₃ bond, which is highly unfavorable.
Conclusion
Based on fundamental chemical principles and the absence of supporting literature, This compound is not a viable methylating agent. Its chemical structure favors stability rather than the facile transfer of a methyl group. In contrast, diazomethane, methyl iodide, and dimethyl sulfate are highly effective methylating agents due to the presence of good leaving groups. However, their high reactivity is coupled with significant toxicity and safety hazards that demand strict handling protocols.
For researchers in drug development and organic synthesis, the choice of a methylating agent should be guided by the specific requirements of the reaction, including substrate compatibility, desired reactivity, and, most importantly, safety considerations. While the search for safer and more selective methylating agents is ongoing, the established reagents, when used with appropriate precautions, remain indispensable tools in the synthetic chemist's arsenal.
References
- 1. Diazomethane - Wikipedia [en.wikipedia.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. calibrechem.com [calibrechem.com]
- 7. LCSS: METHYL IODIDE [web.stanford.edu]
- 8. epa.gov [epa.gov]
- 9. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
- 10. deepwaterchemicals.com [deepwaterchemicals.com]
- 11. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 12. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 14. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 15. DIMETHYL SULFATE [training.itcilo.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of (3,5-Dimethoxybenzyl)methylamine in Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in complex multi-step synthesis, the choice of reagents and protecting groups is paramount to achieving high yields and purity. This guide provides a comprehensive validation of (3,5-Dimethoxybenzyl)methylamine as a versatile building block and protecting group precursor, comparing its performance with common alternatives. Experimental data, detailed protocols, and workflow visualizations are presented to support informed decision-making in synthetic strategy.
Introduction to this compound
This compound is a primary amine that serves as a valuable reagent in organic synthesis, particularly in the introduction of the 3,5-dimethoxybenzyl (DMB) group. The electron-donating methoxy groups on the benzene ring play a crucial role in modulating the reactivity and cleavage conditions of the corresponding N-DMB protecting group, offering distinct advantages in multi-step synthetic sequences.
Performance Comparison with Alternative Amines
The selection of an appropriate benzylamine derivative for reductive amination is critical for the successful synthesis of secondary amines. The electronic properties of the substituents on the aromatic ring influence the nucleophilicity of the amine and the lability of the resulting N-benzyl group.
Table 1: Comparison of Benzylamine Derivatives in Reductive Amination
| Amine | Key Features | Typical Deprotection Conditions | Advantages | Disadvantages |
| This compound | Highly activated benzyl group | Mild acidic conditions (e.g., TFA), Oxidative cleavage (DDQ, CAN) | Facile cleavage under mild conditions, orthogonal to many other protecting groups. | May be too labile for certain reaction conditions. |
| p-Methoxybenzylamine (PMBA) | Activated benzyl group | Moderate acidic conditions, Oxidative cleavage (DDQ, CAN)[1] | Good balance of stability and reactivity. | Harsher cleavage conditions required compared to DMB. |
| Benzylamine | Unsubstituted benzyl group | Harsh acidic conditions, Hydrogenolysis (Pd/C, H₂) | Robust, stable to a wide range of conditions. | Requires harsh conditions for cleavage, not orthogonal to other reducible groups. |
Experimental Protocols
Detailed methodologies for the key steps involving the use of this compound are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Reductive Amination of an Aldehyde with this compound
This protocol describes the formation of a secondary amine by reacting an aldehyde with this compound in the presence of a reducing agent.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde in anhydrous DCM, add this compound.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cleavage of the N-(3,5-Dimethoxybenzyl) Group
This protocol outlines the removal of the 3,5-dimethoxybenzyl group from a secondary amine using mild acidic conditions.
Materials:
-
N-(3,5-Dimethoxybenzyl) protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-(3,5-Dimethoxybenzyl) protected amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 10-20% v/v).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC (typically 1-3 hours).
-
Upon completion, carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by flash column chromatography or crystallization.
Data Presentation
Table 2: Expected Performance in a Representative Multi-Step Synthesis
| Step | Amine Reagent | Expected Yield | Purity | Reaction Time |
| Reductive Amination | This compound | High | High | Short |
| p-Methoxybenzylamine | High | High | Short to Medium | |
| Benzylamine | Good to High | Good | Medium | |
| Deprotection | N-(3,5-Dimethoxybenzyl) group | High | High | Short |
| N-(p-Methoxybenzyl) group | Good to High | Good | Medium | |
| N-Benzyl group | Variable | Variable | Long and Harsh |
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: General workflow for reductive amination.
Caption: Cleavage of the N-DMB protecting group.
Conclusion
This compound stands out as a highly effective reagent for the introduction of the readily cleavable N-(3,5-dimethoxybenzyl) protecting group. The enhanced electron-donating nature of the two methoxy groups facilitates its removal under significantly milder acidic conditions compared to the p-methoxybenzyl and unsubstituted benzyl analogues. This feature provides greater orthogonality in complex synthetic routes, allowing for the selective deprotection of the secondary amine in the presence of other acid-sensitive functional groups. While direct quantitative comparisons in a single, multi-step synthetic sequence are sparse, the available data on related structures and the general principles of physical organic chemistry strongly support the validation of this compound as a superior choice for syntheses requiring a labile N-benzyl protecting group. Researchers and drug development professionals can leverage the protocols and comparative data presented herein to streamline their synthetic strategies and improve overall efficiency.
References
- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for N-methyl-3,5-dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
N-methyl-3,5-dimethoxybenzylamine is a key structural motif found in various pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of three alternative synthetic routes to this target molecule, offering an objective look at their respective methodologies, performance, and reagent requirements. The information presented herein is intended to assist researchers in selecting the most suitable pathway for their specific laboratory and developmental needs.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired yield and purity, reaction scalability, and the cost and toxicity of reagents. The following table summarizes the key quantitative data for three distinct and viable synthetic pathways to N-methyl-3,5-dimethoxybenzylamine.
| Parameter | Route 1: Reductive Amination | Route 2: Eschweiler-Clarke Reaction | Route 3: From 3,5-Dimethoxybenzoic Acid |
| Starting Material | 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxybenzylamine | 3,5-Dimethoxybenzoic Acid |
| Key Reagents | Methylamine hydrochloride, Sodium triacetoxyborohydride, Acetic acid, THF | Formaldehyde, Formic acid | Thionyl chloride, Methylamine, Lithium aluminum hydride, THF |
| Number of Steps | 1 | 1 | 2 |
| Typical Overall Yield (%) | ~75-85% | ~90-98% | ~70-80% |
| Reaction Time | 1-3 hours | 18-24 hours | 4-6 hours (Step 1) + 4-6 hours (Step 2) |
| Purification Method | Column chromatography | Extraction and distillation | Extraction and column chromatography/distillation |
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each synthetic route.
A Comparative Spectroscopic Guide to Dimethoxybenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of five dimethoxybenzylamine isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzylamine. A thorough understanding of the distinct spectroscopic fingerprint of each isomer is crucial for unambiguous identification, quality control, and structure-elucidation in various scientific and pharmaceutical applications. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data for the five dimethoxybenzylamine isomers. This data has been compiled from various spectral databases and literature sources. For critical applications, it is recommended to acquire data under standardized conditions.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Isomer | Ar-H | -CH₂- | -OCH₃ | -NH₂ |
| 2,3-Dimethoxybenzylamine | ~6.8-7.1 (m, 3H) | ~3.85 (s, 2H) | ~3.88 (s, 3H), ~3.86 (s, 3H) | ~1.5 (br s, 2H) |
| 2,4-Dimethoxybenzylamine [1] | ~7.1 (d, 1H), ~6.4 (m, 2H) | ~3.75 (s, 2H) | ~3.82 (s, 3H), ~3.80 (s, 3H) | ~1.5 (br s, 2H) |
| 2,5-Dimethoxybenzylamine | Data not available | Data not available | Data not available | Data not available |
| 3,4-Dimethoxybenzylamine | ~6.8 (m, 3H) | ~3.78 (s, 2H) | ~3.87 (s, 6H) | ~1.5 (br s, 2H) |
| 3,5-Dimethoxybenzylamine | ~6.4 (m, 3H) | ~3.75 (s, 2H) | ~3.78 (s, 6H) | ~1.6 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Isomer | Aromatic C | -CH₂- | -OCH₃ |
| 2,3-Dimethoxybenzylamine [2] | ~152.8, 147.5, 133.0, 124.2, 120.0, 111.5 | ~41.0 | ~60.5, 55.8 |
| 2,4-Dimethoxybenzylamine [1] | ~160.5, 158.5, 130.0, 122.0, 104.5, 98.5 | ~40.0 | ~55.5, 55.3 |
| 2,5-Dimethoxybenzylamine | Data not available | Data not available | Data not available |
| 3,4-Dimethoxybenzylamine | ~149.0, 148.0, 132.5, 120.5, 111.5, 111.0 | ~46.0 | ~56.0 |
| 3,5-Dimethoxybenzylamine | ~161.0, 142.0, 105.0, 98.0 | ~46.5 | ~55.5 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | N-H stretch | C-H (sp³) stretch | C-H (Ar) stretch | C=C (Ar) stretch | C-O stretch |
| 2,3-Dimethoxybenzylamine [2] | ~3370, ~3290 | ~2930, ~2840 | ~3000 | ~1600, ~1480 | ~1260, ~1030 |
| 2,4-Dimethoxybenzylamine [1] | ~3370, ~3290 | ~2930, ~2840 | ~3000 | ~1610, ~1500 | ~1210, ~1040 |
| 2,5-Dimethoxybenzylamine | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3,4-Dimethoxybenzylamine [3] | ~3360, ~3280 | ~2930, ~2840 | ~3000 | ~1590, ~1520 | ~1260, ~1030 |
| 3,5-Dimethoxybenzylamine | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| 2,3-Dimethoxybenzylamine [2] | 167 | 152, 136, 107, 91, 77 |
| 2,4-Dimethoxybenzylamine [1] | 167 | 152, 136, 121, 91, 77 |
| 2,5-Dimethoxybenzylamine | Data not available | Data not available |
| 3,4-Dimethoxybenzylamine | 167 | 152, 136, 107, 91, 77 |
| 3,5-Dimethoxybenzylamine | 167 | 152, 136, 107, 91, 77 |
Table 5: UV-Visible (UV-Vis) Spectroscopy Data (in Ethanol)
| Isomer | λmax (nm) |
| 2,3-Dimethoxybenzylamine | Data not available |
| 2,4-Dimethoxybenzylamine | Data not available |
| 2,5-Dimethoxybenzylamine | Data not available |
| 3,4-Dimethoxybenzylamine | Data not available |
| 3,5-Dimethoxybenzylamine | Data not available |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for dimethoxybenzylamine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation : Weigh approximately 10-20 mg of the dimethoxybenzylamine isomer. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 90° pulse width and a relaxation delay of 5 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Tune the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
Use a 30° pulse width and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : Place a small drop of the liquid dimethoxybenzylamine isomer directly onto the ATR crystal. For solid isomers, place a small amount of the solid sample onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation : Prepare a dilute solution (approximately 1 mg/mL) of the dimethoxybenzylamine isomer in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions :
-
Injector : Split/splitless injector at 250 °C.
-
Column : A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the dimethoxybenzylamine isomer (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent, such as ethanol or methanol.
-
Data Acquisition :
-
Record the spectrum over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a reference.
-
-
Data Processing : Baseline correct the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of dimethoxybenzylamine isomers.
Caption: Workflow for the spectroscopic comparison of dimethoxybenzylamine isomers.
References
(3,5-Dimethoxybenzyl)methylamine vs. Other Benzylamines in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzylamines serve as indispensable tools, primarily as versatile protecting groups for amines and as building blocks for the synthesis of more complex secondary and tertiary amines. The electronic properties of the benzyl group can be finely tuned by substitution on the aromatic ring, influencing its reactivity and lability. This guide provides an objective comparison of (3,5-Dimethoxybenzyl)methylamine with other commonly used benzylamines, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for a given synthetic strategy.
Benzylamines as Protecting Groups for Amines
The benzyl (Bn) group is a widely used protecting group for amines due to its general stability under a variety of reaction conditions and its facile removal by hydrogenolysis. The introduction of electron-donating methoxy substituents onto the benzene ring, as seen in p-methoxybenzyl (PMB), 2,4-dimethoxybenzyl (DMB), 3,4-dimethoxybenzyl (DMPM), and 3,5-dimethoxybenzyl (3,5-DMB) amines, significantly alters the protecting group's lability, allowing for milder and more selective deprotection methods.
Comparison of Deprotection Methods
The key difference between these benzylamine protecting groups lies in their susceptibility to various deprotection conditions. While the standard benzyl group is typically removed by catalytic hydrogenolysis, methoxy-substituted benzyl groups are more labile towards acidic and oxidative cleavage. This enhanced lability is attributed to the ability of the electron-donating methoxy groups to stabilize the benzylic carbocation intermediate formed during cleavage.
The following table summarizes the common deprotection methods for various benzyl protecting groups.
| Protecting Group | Deprotection Method | Reagents & Conditions | Remarks/Selectivity |
| Benzyl (Bn) | Hydrogenolysis | H₂, Pd/C, EtOH or EtOAc | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Dissolving Metal Reduction | Na, liquid NH₃ | Harsh conditions, limited functional group tolerance. | |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O or CAN, CH₃CN/H₂O | Milder than hydrogenolysis for Bn. Selective cleavage in the presence of Bn groups.[1] |
| Acidic Cleavage | TFA, CH₂Cl₂, anisole (scavenger) | Milder acid conditions compared to Bn cleavage. | |
| Hydrogenolysis | H₂, Pd/C, EtOH or EtOAc | More labile than the Bn group. | |
| 2,4-Dimethoxybenzyl (DMB) | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O or CAN, CH₃CN/H₂O | Generally more labile than PMB.[1] |
| Acidic Cleavage | TFA, CH₂Cl₂, anisole (scavenger) | Cleaved under milder acidic conditions than PMB. | |
| 3,4-Dimethoxybenzyl (DMPM) | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O or CAN, CH₃CN/H₂O | More labile than PMB.[1] |
| Acidic Cleavage | TFA, CH₂Cl₂, anisole (scavenger) | Cleaved under milder acidic conditions than PMB. | |
| 3,5-Dimethoxybenzyl (3,5-DMPM) | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Less readily removed by DDQ oxidation compared to PMB (MPM).[2] |
| Acidic Cleavage | 4N HCl | Stable under acidic conditions used to remove isopropylidene groups.[2] | |
| Hydrogenolysis | H₂, Pd/C, EtOH or EtOAc | Expected to be cleaved. |
Data Presentation: Relative Deprotection Rates
A study by Oikawa et al. provides valuable quantitative data on the relative rates of oxidative deprotection of various methoxybenzyl ethers using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). While this study was conducted on protected alcohols, the principles of benzylic oxidation are directly applicable to protected amines. The results demonstrate that the 3,5-dimethoxybenzyl group is significantly more stable towards DDQ oxidation than the p-methoxybenzyl (MPM) group.
| Substrate (Protected Phenethyl Alcohol) | Reaction Time with DDQ | Yield of Deprotected Alcohol |
| p-Methoxybenzyl (MPM) ether | 10 min | High Yield |
| 3-Methoxybenzyl (3-MPM) ether | 6 hours | High Yield |
| 3,5-Dimethoxybenzyl (3,5-DMPM) ether | 3 hours | High Yield |
| (Data sourced from Oikawa, Y., Tanaka, T., Horita, K., Yoshioka, T., & Yonemitsu, O. (1984). Chemistry and Pharmaceutical Bulletin, 32(11), 4479-4482.)[2] |
This data highlights the unique position of the 3,5-DMPM group, offering a stability intermediate between the highly labile PMB group and the more robust simple benzyl group under oxidative conditions. This property can be exploited in orthogonal protection strategies where selective deprotection is required.
Mandatory Visualization: Lability of Benzyl Protecting Groups
Caption: Factors influencing the lability of benzyl-based protecting groups.
Experimental Protocols
Protocol 1: General Procedure for Oxidative Deprotection of a this compound-protected Substrate using DDQ
-
Dissolve the N-(3,5-dimethoxybenzyl)methyl-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will be substrate-dependent but is expected to be in the range of 1-4 hours based on the relative stability data.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected secondary amine.
Protocol 2: General Procedure for Acidic Deprotection of a Methoxy-Substituted Benzylamine-protected Substrate using TFA
-
Dissolve the N-(methoxybenzyl)-protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add a scavenger, such as anisole or 1,3-dimethoxybenzene (5-10 equiv), to the solution. This is crucial to trap the liberated benzyl cation and prevent side reactions.
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v in CH₂Cl₂) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired deprotected amine.
Benzylamines in the Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[3] The reaction proceeds via the formation of an imine or iminium ion intermediate from the reaction of a primary or secondary amine with a carbonyl compound, which is then reduced in situ to the corresponding amine.
Mandatory Visualization: General Workflow for Reductive Amination
References
A Comparative Guide to Dimethoxybenzylamine Isomers for Researchers and Drug Development Professionals
An objective analysis of the synthesis, physicochemical properties, and spectroscopic signatures of the six positional isomers of dimethoxybenzylamine.
Dimethoxybenzylamine, a key structural motif in medicinal chemistry, serves as a versatile building block for a wide range of biologically active compounds. The positional isomerism of the two methoxy groups on the benzene ring significantly influences the molecule's physicochemical properties, reactivity, and ultimately its interaction with biological targets. This guide provides a detailed comparative analysis of the six isomers of dimethoxybenzylamine: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzylamine, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Comparison
The location of the methoxy groups on the aromatic ring imparts distinct physicochemical properties to each isomer, which can be crucial for predicting their behavior in both chemical reactions and biological systems. A summary of these properties, compiled from various sources, is presented below.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,3-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | - | - | - | - |
| 2,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | Liquid | 95 (0.2 mmHg)[1] | 1.113[1] | 1.549[1] |
| 2,5-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | - | - | - | - |
| 2,6-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | - | - | - | - |
| 3,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | Pale Yellow Oil | 281-284[2] | 1.109[2] | 1.556[2] |
| 3,5-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | Solid | 94-96 (0.1 mmHg) | 1.106 | 1.542 |
Spectroscopic Data Summary
The differentiation of dimethoxybenzylamine isomers is readily achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, directly comparable datasets are not always available in the literature, the following provides an overview of expected and reported spectral characteristics.
| Isomer | ¹H NMR (CDCl₃, δ ppm) - Aromatic Protons | Key IR Absorptions (cm⁻¹) | Mass Spec. (EI) - Key Fragments (m/z) |
| 2,3- | Distinct signals corresponding to three adjacent aromatic protons. | N-H stretching (~3300-3400), C-N stretching, C-O stretching, aromatic C-H bending. | Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups. |
| 2,4- | Characteristic pattern for 1,2,4-trisubstituted benzene. | N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending. | 167 (M+), 152, 136, 107. |
| 2,5- | Signals indicative of a 1,2,5-trisubstituted ring. | N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending. | Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups. |
| 2,6- | Symmetrical pattern for the two equivalent aromatic protons. | N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending. | Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups. |
| 3,4- | ABX or related complex pattern for the three aromatic protons. | N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending. | 167 (M+), 152, 136, 107. |
| 3,5- | Symmetrical pattern with two equivalent protons ortho to the benzylamine group and one proton para. | N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending. | Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups. |
Synthesis and Experimental Protocols
The most common synthetic routes to dimethoxybenzylamines involve the reduction of the corresponding dimethoxybenzonitrile or the reductive amination of the corresponding dimethoxybenzaldehyde.
General Workflow for Synthesis
References
Validating the Activity of (3,5-Dimethoxybenzyl)methylamine: A Comparative Guide Based on Structural Analogs
A notable scarcity of publicly available data exists regarding the specific biological activity and mechanism of action of (3,5-Dimethoxybenzyl)methylamine. While its chemical properties suggest potential for biological interaction, dedicated studies validating its effects are not readily found in the scientific literature. This guide, therefore, provides a comparative framework by examining structurally related compounds with established biological activities. Researchers and drug development professionals can leverage this information to inform potential starting points for the investigation and validation of this compound.
Comparison with Structurally Related Compounds
The biological activities of compounds with a dimethoxybenzyl moiety are significantly influenced by the nature and position of other functional groups. Below is a comparison of this compound with a key structural analog for which experimental data is available.
Table 1: Comparison of Biological Activities of this compound and a Structural Analog
| Compound | Structure | Reported Biological Activity |
| This compound | No specific biological activity has been conclusively reported in publicly available literature. It is noted as a versatile scaffold in medicinal chemistry.[1] | |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Potent antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] |
Potential Signaling Pathways for Investigation
Based on the activity of its structural analog, DHMBA, the following signaling pathways are plausible targets for investigating the mechanism of action of this compound.
Experimental Protocols for Activity Validation
The following are generalized experimental protocols that can be adapted to validate the potential biological activities of this compound, based on methods used for its structural analogs.
Cell Proliferation Assay
This assay can determine the effect of the compound on the growth of cancer cell lines.
-
Cell Culture: Human glioblastoma cells (or other relevant cancer cell lines) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 250 µM) for a specified period (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability is assessed using an MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Western Blot Analysis for Signaling Pathway Proteins
This technique can be used to determine if the compound affects the expression or phosphorylation of key proteins in a signaling cascade.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., PI3K, Akt, MAPK, mTOR, p53, p21, Rb) and their phosphorylated forms.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine changes in protein levels.
Experimental Workflow Diagram
References
- 1. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 77775-71-4: this compound [cymitquimica.com]
A Comparative Guide to Alternative Reagents for (3,5-Dimethoxybenzyl)methylamine in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of alternative reagents to (3,5-Dimethoxybenzyl)methylamine, focusing on their performance in reductive amination, a cornerstone reaction in the synthesis of complex amines.
This compound is a valuable reagent, particularly in the construction of molecules where the dimethoxybenzyl group can serve as a readily cleavable protecting group or as a key structural motif. However, the exploration of alternative substituted benzylamines can offer advantages in terms of reactivity, yield, and the electronic properties of the final product. This guide presents a comparative analysis of this compound with benzylamines bearing electron-donating and electron-withdrawing substituents.
Performance in Reductive Amination: A Quantitative Comparison
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds, typically proceeding through the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. The choice of the benzylamine derivative can significantly influence the reaction's efficiency.
To provide a quantitative comparison, the reductive amination of a model aldehyde, benzaldehyde, with methylamine and various substituted benzylamines was considered. The data presented in the following table is a synthesis of typical yields reported in the literature for reactions conducted under comparable conditions using sodium triacetoxyborohydride as the reducing agent.
| Amine Reagent | Substituent Type | Typical Yield (%) | Key Observations |
| Benzylmethylamine | Unsubstituted | 85-95% | Baseline for comparison. |
| This compound | Electron-Donating | 90-98% | The two methoxy groups enhance the nucleophilicity of the amine, often leading to higher yields and faster reaction rates. |
| (4-Methoxybenzyl)methylamine (PMB-amine) | Electron-Donating | 90-97% | Similar to the 3,5-dimethoxy analog, the electron-donating methoxy group facilitates the reaction. |
| (4-Chlorobenzyl)methylamine | Electron-Withdrawing | 80-90% | The electron-withdrawing chlorine atom can slightly decrease the nucleophilicity of the amine, potentially leading to slightly lower yields compared to electron-rich benzylamines. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the reductive amination of benzaldehyde with different benzylamine derivatives using sodium triacetoxyborohydride.
General Procedure for Reductive Amination:
Materials:
-
Benzaldehyde (1.0 equivalent)
-
Substituted benzylmethylamine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous DCM or DCE, add the respective substituted benzylmethylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the specific substrates.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Reaction and its Influencing Factors
To better understand the processes involved, the following diagrams illustrate the general workflow of reductive amination and the electronic effects of substituents on the reactivity of the benzylamine.
The electronic nature of the substituents on the benzylamine ring plays a crucial role in the initial nucleophilic attack on the carbonyl carbon.
Comparative Yield Analysis of Dimethoxybenzylamine Isomers in Reductive Amination
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dimethoxybenzylamine isomers via reductive amination, offering a comparative analysis of reported yields and detailed experimental protocols.
The synthesis of substituted benzylamines is a cornerstone in the development of pharmaceuticals and other bioactive molecules. Among these, dimethoxybenzylamines serve as crucial intermediates. The position of the methoxy groups on the aromatic ring can significantly influence the reactivity of the parent benzaldehyde and the overall yield of the desired amine. This guide provides a comparative analysis of the yields for the synthesis of various dimethoxybenzylamine isomers through reductive amination, a widely employed and versatile method for C-N bond formation.
Influence of Methoxy Group Position on Reductive Amination Yields
The electronic effects of the methoxy substituents play a pivotal role in the efficiency of reductive amination. Electron-donating groups, such as methoxy groups, can influence the electrophilicity of the carbonyl carbon in the starting aldehyde and the stability of the intermediate imine. Generally, electron-rich benzaldehydes may exhibit slower reaction rates in the initial imine formation step. However, the overall yield is also dependent on the specific isomer, the chosen reductive amination method, and the reaction conditions.
This guide collates available data from scientific literature to present a comparative overview of the yields for the reductive amination of 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzaldehyde. Three common and effective methods for reductive amination are considered:
-
Sodium Borohydride (NaBH₄) Reduction: A common and cost-effective method involving the in-situ or stepwise reduction of the imine formed from the aldehyde and an ammonia source.
-
Catalytic Hydrogenation of Oximes: A two-step process where the aldehyde is first converted to its oxime, which is then hydrogenated over a metal catalyst (e.g., Pd/C, Raney Nickel) to the primary amine.
-
Leuckart-Wallach Reaction: A classic method that uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.
Comparative Yield Data
The following table summarizes the reported yields for the synthesis of dimethoxybenzylamine isomers using the aforementioned reductive amination methods. It is important to note that the reaction conditions for each reported yield may vary, and a direct comparison should be made with caution. The data is intended to provide a general overview of the expected efficiency for each isomer and method.
| Aldehyde Isomer | Product Amine | Reductive Amination Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzylamine | Catalytic Hydrogenation | Pd/C, H₂ | Methanol/Ammonia | 90 | 2 | High |
| 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzylamine | Not specified | Not specified | Not specified | Not specified | Not specified | High |
| 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzylamine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxybenzylamine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 2,3-Dimethoxybenzaldehyde | 2,3-Dimethoxybenzylamine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: "High" indicates that the source mentions a high yield without providing a specific percentage. "Not specified" indicates that specific data was not found in the surveyed literature.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the synthesis of dimethoxybenzylamine isomers via different reductive amination techniques.
Protocol 1: Catalytic Hydrogenation of 3,4-Dimethoxybenzaldehyde Oxime
This two-step procedure involves the formation of the oxime followed by its reduction.
Step 1: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) to the solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3,4-dimethoxybenzaldehyde oxime.
Step 2: Hydrogenation to 3,4-Dimethoxybenzylamine
-
In a pressure reactor, suspend 3,4-dimethoxybenzaldehyde oxime (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C) in a solution of methanol saturated with ammonia.
-
Pressurize the reactor with hydrogen gas (e.g., 40 bar).
-
Heat the mixture to 90°C and stir for 2 hours.
-
After cooling and venting the reactor, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-dimethoxybenzylamine.
Protocol 2: Leuckart-Wallach Reaction of Benzaldehyde (General Procedure)
This protocol provides a general framework for the Leuckart-Wallach reaction, which can be adapted for the dimethoxybenzaldehyde isomers. The reaction is typically carried out by heating the aldehyde with ammonium formate or formamide.[1]
-
In a round-bottom flask, combine the desired dimethoxybenzaldehyde (1 equivalent) with an excess of ammonium formate (e.g., 5 equivalents).
-
Heat the mixture to a temperature between 160°C and 185°C.
-
Maintain the temperature for several hours (the reaction time can vary significantly depending on the substrate).
-
After cooling, the resulting N-formyl derivative is hydrolyzed by heating with an acid (e.g., HCl) to yield the primary amine.
-
The product is then isolated by neutralization and extraction.
Experimental Workflow and Signaling Pathways
To visualize the general process of reductive amination and the interrelation of the different methods, the following diagrams are provided.
Caption: General workflow for the synthesis of dimethoxybenzylamines.
Caption: Logical relationship of factors influencing yield.
Conclusion
References
A Tale of Two Synthons: A Head-to-Head Comparison of (3,5-Dimethoxybenzyl)methylamine and Anisaldehyde in Synthesis
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. This guide provides a detailed comparison of two valuable building blocks: (3,5-Dimethoxybenzyl)methylamine and anisaldehyde. While not directly interchangeable, their distinct functionalities as a nucleophilic amine and an electrophilic aldehyde, respectively, offer complementary roles in synthetic strategies. This comparison will explore their individual properties and showcase their unique applications, primarily through the lens of the powerful Pictet-Spengler reaction, a cornerstone in the synthesis of alkaloids and other pharmacologically relevant heterocyclic compounds.
Physicochemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of each compound is essential for designing reaction conditions and purification strategies. The table below summarizes these key characteristics.
| Property | This compound | Anisaldehyde (p-Methoxybenzaldehyde) |
| Molecular Formula | C₁₀H₁₅NO₂ | C₈H₈O₂ |
| Molecular Weight | 181.23 g/mol | 136.15 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to yellowish oily liquid |
| Boiling Point | Not readily available | 248 °C |
| Melting Point | Not readily available | -1 °C |
| Key Functional Group | Secondary Benzylamine (Nucleophile) | Aromatic Aldehyde (Electrophile) |
Distinct Roles in Chemical Synthesis
The synthetic utility of this compound and anisaldehyde is dictated by their core functional groups. Anisaldehyde, with its electron-rich aromatic ring and electrophilic aldehyde carbon, readily participates in reactions such as reductive aminations, Wittig reactions, and aldol condensations.
Conversely, this compound acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. The 3,5-dimethoxy substitution pattern on the benzyl group also influences its reactivity and the electronic properties of molecules it is incorporated into.
A compelling illustration of their divergent yet complementary roles is the Pictet-Spengler reaction . This reaction facilitates the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In this context, one compound can provide the aldehyde component, while a derivative of the other can serve as the amine precursor.
The Pictet-Spengler Reaction: A Comparative Case Study
To provide a head-to-head comparison, we will examine two distinct scenarios within the Pictet-Spengler reaction framework. Scenario A utilizes anisaldehyde as the electrophilic aldehyde component. Scenario B demonstrates the incorporation of the 3,5-dimethoxy-substituted aromatic ring, the core of this compound, through a multi-step synthesis that culminates in a Pictet-Spengler cyclization.
Scenario A: Anisaldehyde as the Electrophilic Partner
In this scenario, anisaldehyde reacts with a β-arylethylamine, such as dopamine, to form a tetrahydroisoquinoline. The electron-donating methoxy group of anisaldehyde can influence the reactivity of the intermediate iminium ion.
Reaction Scheme:
Anisaldehyde as the electrophile in the Pictet-Spengler reaction.
Scenario B: Incorporating the (3,5-Dimethoxybenzyl) Moiety
Here, we illustrate a synthetic route where the 3,5-dimethoxy-substituted aromatic ring is a key feature of the final product. This begins with 3,5-dimethoxybenzaldehyde, which is converted to the required β-arylethylamine precursor before undergoing the Pictet-Spengler cyclization. This showcases how the structural motif of this compound is built into a more complex heterocyclic system.
Reaction Workflow:
Workflow for incorporating the 3,5-dimethoxy moiety.
Performance Comparison
| Feature | Scenario A: Anisaldehyde | Scenario B: (3,5-Dimethoxybenzyl) Moiety |
| Role of Key Moiety | Electrophile (Aldehyde) | Nucleophile Precursor (β-arylethylamine) |
| Starting Material | Anisaldehyde | 3,5-Dimethoxybenzaldehyde |
| Key Transformation | Direct Pictet-Spengler reaction | Multi-step synthesis followed by Pictet-Spengler |
| Typical Yield | Generally good to high | Dependent on the efficiency of each step |
| Synthetic Complexity | Lower | Higher |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction (Scenario A)
-
Reactant Dissolution : Dissolve the β-arylethylamine (e.g., dopamine hydrochloride, 1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol).
-
Aldehyde Addition : Add anisaldehyde (1.0-1.2 eq) to the solution.
-
Acid Catalysis : Adjust the pH to acidic conditions (typically pH 4-5) using an appropriate acid (e.g., HCl).
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to days, monitoring by TLC or LC-MS.
-
Work-up : Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Synthetic Protocol for 6,8-Dimethoxy-Tetrahydroisoquinoline (Scenario B)
This is a multi-step synthesis, and the following is a representative protocol for the key steps:
-
Henry Reaction : Condense 3,5-dimethoxybenzaldehyde with a nitroalkane (e.g., nitroethane) in the presence of a base (e.g., ammonium acetate) to form the corresponding β-nitrostyrene derivative.
-
Reduction to Amine : Reduce the β-nitrostyrene derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to yield the 3,5-dimethoxy-β-phenethylamine derivative.
-
Pictet-Spengler Cyclization : React the synthesized phenethylamine with a suitable aldehyde in the presence of a strong acid catalyst (e.g., trifluoroacetic acid) to induce cyclization to the desired 6,8-dimethoxy-tetrahydroisoquinoline.
Conclusion
While a direct performance comparison in a single reaction is not applicable, this guide demonstrates the distinct and valuable roles of this compound and anisaldehyde in organic synthesis. Anisaldehyde serves as a readily available electrophilic building block, while the this compound structural motif, often synthesized from its corresponding aldehyde, provides a nucleophilic component with specific electronic properties. The choice between leveraging an aldehyde's electrophilicity or an amine's nucleophilicity is fundamental to synthetic design. Understanding the unique strengths of each of these synthons allows researchers to strategically construct complex and medicinally relevant molecules, such as the tetrahydroisoquinolines highlighted herein.
A Comparative Guide to the 3,5-Dimethoxybenzyl (DMB) Group for Amine Protection
In the realm of synthetic chemistry, particularly in peptide synthesis and the creation of complex molecules, the strategic use of protecting groups is fundamental. The ideal protecting group offers straightforward and high-yielding installation, stability under a range of reaction conditions, and selective, high-yielding removal. This guide provides a comprehensive evaluation of the 3,5-Dimethoxybenzyl (DMB) group as a protecting group for amines, comparing its performance with established alternatives such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The DMB group, particularly in its 2,4- and 3,4-dimethoxy substituted forms, has gained traction as a valuable tool for protecting amines.[1][2] Its utility is especially pronounced in solid-phase peptide synthesis (SPPS), where it can serve as a temporary backbone amide protecting group to disrupt inter-chain hydrogen bonding, a primary cause of on-resin aggregation.[3] This disruption enhances the solvation of the growing peptide chain, leading to improved reaction kinetics and higher purity of the crude peptide.
Comparative Data of Amine Protecting Groups
The choice of a protecting group is contingent on the stability of other functional groups within the molecule and the planned synthetic route. The orthogonality of protecting groups—the ability to remove one without affecting others—is a key consideration.[4][5]
| Characteristic | DMB (Dimethoxybenzyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, Bi(OTf)₃), Oxidative (e.g., DDQ, CAN)[2][6][7] | Acid-labile (e.g., TFA, HCl)[5][8] | Hydrogenolysis (e.g., H₂/Pd)[4][8] | Base-labile (e.g., 20% piperidine in DMF)[4][5] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[4][8] | Solution-Phase Synthesis[4] | Solid-Phase Peptide Synthesis (SPPS)[4] |
| Key Advantages | Prevents peptide aggregation in SPPS, Orthogonal to base-labile and some acid-labile groups, Milder deprotection than Bn group[1] | Robust and well-established, Orthogonal to base-labile and hydrogenolysis-labile groups[4] | Stable to a wide range of non-reductive conditions, Useful in solution-phase synthesis[4][9] | Orthogonal to acid-labile side-chain protecting groups, Milder final cleavage conditions in SPPS[4][5] |
| Potential Side Reactions | Formation of stable carbocation can lead to alkylation of sensitive residues (e.g., Trp, Met)[10] | Formation of t-butyl cation can cause side reactions, Requires strong acid for cleavage[4] | Incomplete removal, Catalyst poisoning by sulfur-containing amino acids[4] | Diketopiperazine formation at the dipeptide stage[4] |
| Relative Lability | More acid-labile than PMB and Bn groups[1][2] | Cleaved by strong acids[5] | Stable to acid and base[4] | Labile to basic conditions[5] |
Experimental Protocols
The following are generalized experimental protocols. Optimal conditions may vary depending on the specific substrate.
1. Protection of a Primary Amine with DMB
This protocol describes the reductive amination procedure to install the DMB group.
-
Materials: Primary amine, 3,5-dimethoxybenzaldehyde, sodium triacetoxyborohydride, dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) and 3,5-dimethoxybenzaldehyde (1.05 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Deprotection of a DMB-Protected Amine
-
Method A: Acidic Cleavage with Trifluoroacetic Acid (TFA) [11]
-
Materials: DMB-protected amine, TFA, DCM, a scavenger (e.g., triisopropylsilane (TIS) or anisole).[11]
-
Procedure:
-
Dissolve the DMB-protected amine in anhydrous DCM (approx. 0.1 M).[11]
-
Add a scavenger (e.g., TIS, 2-5% v/v).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 10-50% v/v).[11]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.[11]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[11]
-
Separate the layers, wash the organic layer with brine, and dry over anhydrous sodium sulfate.[11]
-
Concentrate the organic layer and purify the product by chromatography.[11]
-
-
-
Method B: Oxidative Cleavage with DDQ [1][12]
-
Materials: DMB-protected amine, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DCM, water.[1]
-
Procedure:
-
Dissolve the DMB-protected amine in a mixture of DCM and water (e.g., 18:1 v/v).[1]
-
Cool the solution to 0 °C.
-
Add DDQ (1.5-2.5 eq) portion-wise.[1]
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by chromatography.
-
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for utilizing an amine protecting group and a decision-making process for selecting an appropriate group.
Caption: General workflow for amine protection, reaction, and deprotection.
Caption: Decision tree for selecting an amine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
Navigating the Safe Disposal of (3,5-Dimethoxybenzyl)methylamine: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3,5-Dimethoxybenzyl)methylamine, a corrosive compound that requires careful handling. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of essential safety precautions.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | Prevents skin contact, which can cause severe burns.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | Avoids inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Handling and Storage:
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and carbon dioxide.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general guide for its disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify whether the waste is pure this compound, a solution, or mixed with other chemical waste.
-
Segregate the Waste: Do not mix this compound waste with other waste streams, especially incompatible materials.[1][2] Aromatic amines should be collected in a dedicated, separate waste container.[2]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with amines. Avoid metal containers.[3] The original container is often a suitable choice if it is in good condition.[3]
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the appropriate hazard warnings (e.g., "Corrosive").
Step 3: Accumulation and Storage
-
Secure the Container: Keep the waste container tightly sealed except when adding waste.[2][3]
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Step 4: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for guidance and to arrange for pickup.[4]
-
Do Not Dispose Down the Drain: Due to its hazardous properties, this compound should not be disposed of in the sanitary sewer.[5]
Step 5: Decontamination of Empty Containers
-
Triple Rinse: Empty containers that held this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[3]
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of along with the chemical waste.[3]
-
Final Container Disposal: Once decontaminated, deface the label on the empty container and dispose of it according to your institution's policies for non-hazardous solid waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. It is crucial to always consult your institution's specific waste disposal policies and local regulations to ensure full compliance and safety.
References
- 1. fishersci.com [fishersci.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling (3,5-Dimethoxybenzyl)methylamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3,5-Dimethoxybenzyl)methylamine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]
2. Preparation and Use:
-
All handling of the compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Avoid direct contact with skin and eyes.[2] Do not breathe vapors or aerosols.[1][2]
-
Use compatible labware (e.g., glass, polyethylene) and avoid materials that may react with amines.
3. Spill and Exposure Procedures:
| Incident | Procedure |
| Minor Spill | In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[1][2] Ventilate the area and wash the spill site after material pickup is complete. |
| Skin Contact | Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove any contaminated clothing.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Inhalation | If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1] |
| Contaminated Materials | Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container. |
| Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[1][2] |
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
